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  • Product: 2-(3-Fluorophenyl)propan-2-amine
  • CAS: 74702-89-9

Core Science & Biosynthesis

Foundational

"2-(3-Fluorophenyl)propan-2-amine" CAS number 689232-61-9

An In-Depth Technical Guide to 2-(3-Fluorophenyl)propan-2-amine Hydrochloride (CAS: 689232-61-9) Introduction and Strategic Significance 2-(3-Fluorophenyl)propan-2-amine, particularly as its hydrochloride salt (CAS No. 6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Fluorophenyl)propan-2-amine Hydrochloride (CAS: 689232-61-9)

Introduction and Strategic Significance

2-(3-Fluorophenyl)propan-2-amine, particularly as its hydrochloride salt (CAS No. 689232-61-9), represents a strategically important building block for medicinal chemistry and drug development.[1][2] Its structure, featuring a fluorinated phenyl ring and a gem-dimethyl substituted primary amine, offers a unique combination of physicochemical properties that are highly desirable in modern therapeutic design.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[3] The meta-position of the fluorine atom on the phenyl ring subtly alters the electronic properties of the molecule without introducing significant steric hindrance, a feature often exploited to fine-tune interactions with biological targets. Furthermore, the 2-amino-2-methylpropane (neopentylamine) moiety provides a sterically hindered primary amine, which can influence pKa and resist metabolic degradation pathways that affect less substituted amines. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis, characterization, and potential applications of this valuable compound, emphasizing the causal logic behind the recommended protocols.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for 2-(3-Fluorophenyl)propan-2-amine and its hydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
CAS Number 74702-89-9689232-61-9[1][4]
Molecular Formula C₉H₁₂FNC₉H₁₃ClFN[2][4]
Molecular Weight 153.20 g/mol 189.66 g/mol [4]
IUPAC Name 2-(3-fluorophenyl)propan-2-amine2-(3-fluorophenyl)propan-2-amine;hydrochlorideN/A
SMILES CC(C)(C1=CC(F)=CC=C1)NCC(N)(C1=CC=CC(F)=C1)C.[H]Cl[1]
MDL Number MFCD11584348MFCD11870091[2][4]

Synthesis and Mechanistic Rationale

The synthesis of tertiary carbinamines such as 2-(3-Fluorophenyl)propan-2-amine requires a robust and logical synthetic strategy. A common and effective approach involves the construction of the tertiary carbon center followed by the introduction of the amine functionality. The following multi-step synthesis is proposed, leveraging well-understood and scalable reaction classes.

Proposed Synthetic Pathway

The chosen pathway proceeds via a Grignard reaction to form a key tertiary alcohol intermediate, which is then converted to the target primary amine using the Ritter reaction. This approach is selected for its reliability and the commercial availability of the starting materials.

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Tertiary Alcohol Formation cluster_2 Step 3: Ritter Reaction & Hydrolysis cluster_3 Step 4: Salt Formation A 3-Fluorobenzonitrile B 3-Fluoroacetophenone A->B 1. CH₃MgBr, THF 2. H₃O⁺ Workup C 2-(3-Fluorophenyl)propan-2-ol B->C 1. CH₃MgBr, THF 2. H₃O⁺ Workup D N-acetyl Intermediate C->D 1. CH₃CN, H₂SO₄ E 2-(3-Fluorophenyl)propan-2-amine D->E 2. NaOH(aq), Heat F Target Compound (HCl Salt) E->F HCl in Ether

Caption: Proposed multi-step synthesis of 2-(3-Fluorophenyl)propan-2-amine HCl.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 2-(3-Fluorophenyl)propan-2-ol

  • Rationale: This two-step, one-pot Grignard reaction sequence is an efficient method for constructing the tertiary alcohol from a nitrile. The first equivalent of methylmagnesium bromide adds to the nitrile to form an imine intermediate, which is hydrolyzed in situ during the workup of the second step to a ketone.[5][6] The second equivalent of Grignard reagent then adds to this ketone to form the desired tertiary alcohol.[7]

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 2.2 equivalents) to the stirred THF.

    • Prepare a solution of 3-fluorobenzonitrile (1.0 equivalent) in dry THF and add it dropwise to the Grignard solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 2-(3-fluorophenyl)propan-2-ol. Purification can be achieved via column chromatography if necessary.

Step 3 & 4: Synthesis of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride

  • Rationale: The Ritter reaction is a classic and effective method for converting tertiary alcohols into N-substituted amides using a nitrile under strong acidic conditions.[8] The resulting N-acetyl intermediate is then hydrolyzed under basic conditions to yield the primary amine. Subsequent treatment with hydrochloric acid provides the stable and more easily handled hydrochloride salt.

  • Protocol:

    • To a flask, add acetonitrile (CH₃CN, 5.0 equivalents) and cool to 0 °C.

    • Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 2.0 equivalents), keeping the temperature below 10 °C.

    • Add a solution of 2-(3-fluorophenyl)propan-2-ol (1.0 equivalent) in acetonitrile dropwise to the acidic solution.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong aqueous base (e.g., 6M NaOH) to pH > 12.

    • Heat the mixture to reflux for 8-12 hours to hydrolyze the amide intermediate.

    • After cooling, extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free-base amine.

    • Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 2-(3-fluorophenyl)propan-2-amine hydrochloride as a solid.

Comprehensive Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and structure of the final compound. A multi-technique approach provides a self-validating system of characterization.

G cluster_0 Analytical Workflow cluster_1 Structural Confirmation cluster_2 Purity Assessment Start Final Product (HCl Salt) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (ESI+) Start->MS HPLC RP-HPLC-UV Start->HPLC GCMS GC-MS (after derivatization) Start->GCMS Report Certificate of Analysis NMR->Report MS->Report HPLC->Report GCMS->Report

Caption: A comprehensive analytical workflow for quality control.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The six protons of the two equivalent methyl groups will appear as a singlet around 1.5-1.7 ppm. The aromatic protons will exhibit a complex multiplet pattern between 7.0-7.5 ppm due to proton-proton and proton-fluorine coupling. The amine protons (or ammonium protons in the HCl salt) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[9]

  • Mass Spectrometry (MS): Using electrospray ionization (ESI+), the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 154.1. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The fragmentation pattern in EI or CID would likely show a primary loss of a methyl radical (M-15) to form a stable benzylic cation.[10]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC with a C18 column. A typical mobile phase would be a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid, with UV detection at ~254 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of primary amines by GC can result in poor peak shape and tailing.[11]

    • Rationale for Derivatization: To improve chromatographic performance and volatility, the amine should be derivatized. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a standard and effective choice.[12] This procedure converts the polar primary amine into a less polar, more volatile trifluoroacetamide derivative, resulting in sharp, symmetrical peaks.

    • Protocol for Derivatization:

      • Dissolve a small sample (~1 mg) of the free base in a suitable solvent (e.g., 200 µL of ethyl acetate).

      • Add trifluoroacetic anhydride (TFAA, ~50 µL).

      • Heat the mixture at 60-70 °C for 20 minutes.

      • Evaporate the excess reagent and solvent under a stream of nitrogen.

      • Reconstitute the residue in ethyl acetate for GC-MS injection.

Applications in Drug Discovery

2-(3-Fluorophenyl)propan-2-amine is not an end-product therapeutic but rather a critical intermediate. Its structural motifs are found in compounds targeting a range of biological systems.

  • Neurological Disorders: Analogs such as 2-(4-Fluorophenyl)propan-2-amine are explored as precursors for compounds aimed at treating neurological disorders.[13] The fluorinated phenethylamine scaffold is known to interact with neurotransmitter systems, suggesting potential applications in conditions like ADHD or depression.[13]

  • Kinase Inhibition: The fluorophenyl group is a common feature in modern kinase inhibitors, where it can form favorable interactions, including hydrogen bonds, within the ATP-binding pocket of the enzyme.[14] The specific amine scaffold of the title compound can serve as a key anchor point or a vector for further chemical elaboration to build more complex and selective inhibitors.

  • Metabolic "Blocking": The gem-dimethyl group adjacent to the amine can act as a "metabolic shield," sterically hindering access by metabolizing enzymes such as monoamine oxidases (MAOs) or cytochrome P450s. This can increase the half-life and oral bioavailability of a drug candidate derived from this building block.[15]

Conclusion

As demonstrated, 2-(3-Fluorophenyl)propan-2-amine hydrochloride is a high-value chemical tool for researchers in drug discovery. Its synthesis, while requiring multiple steps, relies on well-established and scalable chemical transformations. The provided analytical protocols, emphasizing the causal need for techniques like derivatization in GC-MS, ensure that scientists can confidently verify the quality of this intermediate. The strategic incorporation of its structural features—a meta-fluoro group for electronic modulation and a sterically shielded primary amine for metabolic stability—makes it a compelling building block for the development of next-generation therapeutics.

References

  • Chem-Impex International. (n.d.). 2-(3-Fluorophenyl)ethylamine. Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Note: General reference for fluorine in medicinal chemistry, supporting claims in the text).
  • Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • BuyersGuideChem. (n.d.). 2-(3-Fluorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • ChemUniverse. (n.d.). 2-(3-FLUOROPHENYL)PROPAN-2-AMINE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • YouTube. (2023). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • National Institutes of Health. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

  • Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Retrieved from [Link]

  • YouTube. (2018). Reaction of nitriles with Grignard reagents. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. Retrieved from [Link]

  • The Synthetic Rasta. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

  • ResearchGate. (2008). Prodrugs for Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

Sources

Exploratory

"2-(3-Fluorophenyl)propan-2-amine" as a psychoactive research chemical

This technical guide is structured to address the specific chemical entity 2-(3-Fluorophenyl)propan-2-amine (CAS 74702-89-9) while providing critical pharmacological context regarding its structural relationship to known...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific chemical entity 2-(3-Fluorophenyl)propan-2-amine (CAS 74702-89-9) while providing critical pharmacological context regarding its structural relationship to known psychostimulants.

Analysis of a Halogenated Cumylamine Scaffold in Psychoactive Research

Part 1: Executive Summary & Chemical Identity

2-(3-Fluorophenyl)propan-2-amine is a specific halogenated derivative of the cumylamine (α,α-dimethylbenzylamine) class. While structurally homologous to the well-known psychostimulant phentermine, it lacks the critical methylene bridge (


-carbon) characteristic of the phenethylamine backbone. This structural nuance fundamentally alters its pharmacological profile from a monoamine releaser to a potential monoamine oxidase inhibitor (MAOI) or trace amine-associated receptor (TAAR) ligand.

This guide outlines the synthesis, structural characterization, and theoretical pharmacological boundaries of this compound, distinguishing it from its chain-extended analogue, 3-Fluoro-Phentermine.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 2-(3-Fluorophenyl)propan-2-amine
Common Synonyms 3-Fluoro-cumylamine; 3-Fluoro-α,α-dimethylbenzylamine
CAS Number 74702-89-9
Molecular Formula C

H

FN
Molecular Weight 153.20 g/mol
Structural Class Halogenated α,α-dimethylbenzylamine
Appearance Colorless to pale yellow oil (free base); White crystalline solid (HCl salt)

Part 2: Critical Structural Disambiguation (SAR Analysis)

In psychoactive research, structural precision is paramount. A common error in "designer drug" nomenclature is conflating cumylamines with phenethylamines .

The "Missing Link" Effect

The target molecule, 2-(3-Fluorophenyl)propan-2-amine, differs from the stimulant 3-Fluoro-Phentermine by exactly one methylene (-CH


-) unit.
  • Phentermine Class: Phenyl - CH

    
      - C(Me)
    
    
    
    - NH
    
    
    (High affinity for DAT/NET transporters).
  • Cumylamine Class (Target): Phenyl - C(Me)

    
     - NH
    
    
    
    (Reduced transporter affinity; potential MAO activity).

The removal of the benzylic methylene group typically collapses the molecule's ability to span the binding pocket of the Dopamine Transporter (DAT), often rendering it inactive as a classic releaser while retaining affinity for smaller pockets like MAO enzymes.

SAR_Comparison cluster_0 Target Molecule: 3-F-Cumylamine cluster_1 Analogue: 3-F-Phentermine CUM Phenyl-C(Me)2-NH2 (Direct attachment) ACT1 Likely Mechanism: MAO Inhibition / TAAR1 CUM->ACT1 PHEN Phenyl-CH2-C(Me)2-NH2 (Methylene Bridge) CUM->PHEN + Methylene Group (-CH2-) ACT2 Likely Mechanism: NDRA (Releaser) PHEN->ACT2

Figure 1: Structural divergence between the target cumylamine and the phentermine class, illustrating the pharmacological shift.

Part 3: Synthesis Protocol

Role: Senior Chemist Objective: Synthesis of 2-(3-Fluorophenyl)propan-2-amine via the Ritter Reaction. Rationale: The tertiary carbon position makes direct nucleophilic substitution difficult. The Ritter reaction utilizes the stable tertiary carbocation generated from the corresponding alcohol.

Precursors[2][3]
  • 3'-Fluoroacetophenone (CAS 455-36-7)[1]

  • Methylmagnesium Bromide (3.0 M in Diethyl Ether)

  • Sodium Cyanide (or Acetonitrile)

  • Sulfuric Acid (Concentrated)

Step-by-Step Methodology
Phase 1: Grignard Addition (Formation of Tertiary Alcohol)
  • Setup: Flame-dry a 500mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

  • Reagent Prep: Charge flask with 3'-Fluoroacetophenone (13.8 g, 0.1 mol) dissolved in 100 mL anhydrous THF.

  • Addition: Cool to 0°C. Dropwise add Methylmagnesium Bromide (0.12 mol, 40 mL) over 45 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of ketone.

  • Workup: Quench carefully with saturated NH

    
    Cl solution. Extract with Diethyl Ether (3x 50 mL). Dry organic layer over MgSO
    
    
    
    and concentrate in vacuo to yield 2-(3-fluorophenyl)propan-2-ol .
Phase 2: Modified Ritter Reaction (Amination)
  • Setup: Cool the tertiary alcohol (from Phase 1) in a flask with Sodium Cyanide (1.5 eq) and Acetic Acid (solvent). Note: Acetonitrile can be used to yield the acetamide, which requires harsher hydrolysis.

  • Acidification: Dropwise add Sulfuric Acid (conc, 2.0 eq) at 0°C. The acid protonates the alcohol, generating a tertiary carbocation which is trapped by the nitrile.

  • Stir: Stir at room temperature for 12 hours.

  • Hydrolysis: Pour the mixture into ice water. Reflux the resulting formamide/acetamide intermediate with 20% HCl for 6 hours to cleave the amide bond.

  • Isolation: Basify the aqueous layer to pH 12 with NaOH. Extract the free base amine with Dichloromethane (DCM).

  • Salt Formation: Bubble dry HCl gas through the DCM layer to precipitate 2-(3-Fluorophenyl)propan-2-amine Hydrochloride . Recrystallize from Isopropanol/Ether.

Synthesis_Workflow Start 3-Fluoroacetophenone Step1 Grignard Addition (MeMgBr / THF) Start->Step1 Inter1 Intermediate: 2-(3-fluorophenyl)propan-2-ol Step1->Inter1 Step2 Ritter Reaction (NaCN / H2SO4) Inter1->Step2 Inter2 Intermediate: N-Formyl Amine Step2->Inter2 Step3 Acid Hydrolysis (HCl / Reflux) Inter2->Step3 Final Product: 2-(3-Fluorophenyl)propan-2-amine HCl Step3->Final

Figure 2: Synthetic pathway from acetophenone precursor to final amine salt via Ritter amination.

Part 4: Pharmacological Horizon (Theoretical)

Disclaimer: The following data is extrapolated from Structure-Activity Relationships (SAR) of homologous cumylamines. No specific clinical data exists for CAS 74702-89-9.

Receptor Binding Profile

Unlike phenethylamines, cumylamines possess a rigid steric bulk directly adjacent to the aromatic ring.

  • MAO Inhibition: The

    
    -dimethyl substitution creates significant steric hindrance, potentially trapping the molecule in the active site of Monoamine Oxidase (MAO) enzymes. Analogues like clorgyline share structural motifs where benzylic substitution modulates MAO-A vs MAO-B selectivity.
    
  • Trace Amine-Associated Receptors (TAAR1): Halogenated amines often show affinity for TAAR1. This compound may act as a modulator, though likely with lower potency than amphetamine.

Metabolic Stability

The 3-Fluoro substitution (meta-position) is a classic medicinal chemistry tactic to block metabolic oxidation at the metabolically vulnerable phenyl ring positions.

  • Lipophilicity: The fluorine atom increases logP, enhancing Blood-Brain Barrier (BBB) permeability compared to the non-fluorinated parent.

  • Half-Life: The quaternary

    
    -carbon prevents deamination by MAO (it cannot be oxidized to a ketone), likely extending the duration of action compared to simple benzylamines.
    

Part 5: Safety & Toxicology Standards

Hazard Identification (GHS Standards):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: All synthesis and handling must occur within a certified Fume Hood.

  • PPE: Nitrile gloves (double-gloved), safety goggles, and lab coat are mandatory.

  • Neutralization: Spills should be treated with dilute acetic acid (if free base) or sodium bicarbonate (if salt) before absorption with vermiculite.

References

  • PubChem. (n.d.). Compound Summary: alpha,alpha-Dimethylbenzylamine. National Library of Medicine. Retrieved from [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational chemistry for tertiary amine synthesis).
  • Beresford, R., et al. (2020). Structure-Activity Relationships of Halogenated Phenethylamines. (General reference for Fluorine substitution effects in psychoactive scaffolds).

Sources

Foundational

An In-Depth Technical Guide to the Investigation of 2-(3-Fluorophenyl)propan-2-amine for Neurological Disorder Research

Abstract The intricate network of the central nervous system (CNS) presents formidable challenges in the development of therapeutics for a wide array of neurological and psychiatric disorders. A promising avenue of resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intricate network of the central nervous system (CNS) presents formidable challenges in the development of therapeutics for a wide array of neurological and psychiatric disorders. A promising avenue of research lies in the modulation of monoamine neurotransmitter systems, which play a pivotal role in regulating mood, cognition, and motor function. This technical guide provides a comprehensive framework for the investigation of a novel compound, 2-(3-Fluorophenyl)propan-2-amine, as a potential modulator of monoaminergic signaling for the treatment of neurological disorders. Drawing upon established methodologies and the pharmacological profiles of structurally related compounds, this document outlines a complete research and development workflow, from chemical synthesis to preclinical evaluation. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals dedicated to advancing the field of neuropharmacology.

Introduction: The Rationale for Investigating 2-(3-Fluorophenyl)propan-2-amine

The monoamine hypothesis of depression, and the well-established role of dopamine depletion in Parkinson's disease, underscore the therapeutic potential of compounds that can modulate the levels of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) in the synaptic cleft.[1] Genetic syndromes that disrupt catecholamine and serotonin homeostasis often lead to severe neurological symptoms, further highlighting the critical role of these neurotransmitters.[1]

2-(3-Fluorophenyl)propan-2-amine belongs to the family of fluorinated amphetamines, a class of compounds known for their stimulant and entactogenic properties mediated through interactions with monoamine transporters.[2][3] The position of the fluorine atom on the phenyl ring is a critical determinant of a compound's activity and selectivity. While extensive data exists for the 2- and 4-fluoro isomers, the 3-fluoro substituted tertiary amine, 2-(3-Fluorophenyl)propan-2-amine, represents a scientifically intriguing and underexplored chemical entity.

The rationale for investigating this specific compound is twofold:

  • Structural Analogy: Its close structural relationship to known monoamine releasing agents and reuptake inhibitors suggests a high probability of activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Unique Pharmacological Profile: The meta-position of the fluorine atom may confer a unique pharmacological profile with a potentially favorable balance of activity at the different monoamine transporters, and potentially altered metabolic stability, compared to its isomers.

This guide will provide a roadmap for the systematic evaluation of 2-(3-Fluorophenyl)propan-2-amine, from its initial synthesis to its characterization in relevant preclinical models of neurological disorders.

Synthesis and Characterization

The synthesis of 2-(3-Fluorophenyl)propan-2-amine can be approached through several established synthetic routes for tertiary amines. The Ritter reaction and the Leuckart reaction are two prominent methods for this class of compounds.[4][5]

Proposed Synthetic Pathway: The Ritter Reaction

The Ritter reaction provides a direct and efficient method for the synthesis of tertiary amides from a tertiary alcohol and a nitrile, which can then be hydrolyzed to the corresponding amine.[2][6][7]

Overall Reaction Scheme:

Step 1: Synthesis of 2-(3-Fluorophenyl)propan-2-ol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled with an ice bath. Stir the reaction mixture until the magnesium is consumed.

  • Addition of Acetone: Cool the Grignard reagent to 0 °C and add a solution of dry acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

  • Quenching and Extraction: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(3-fluorophenyl)propan-2-ol.

Step 2: Ritter Reaction to form N-(2-(3-fluorophenyl)propan-2-yl)acetamide

  • Reaction Setup: In a round-bottom flask, dissolve 2-(3-fluorophenyl)propan-2-ol (1.0 eq) in acetonitrile (5.0 eq).

  • Acid Addition: Cool the mixture to 0 °C in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude N-(2-(3-fluorophenyl)propan-2-yl)acetamide can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis to 2-(3-Fluorophenyl)propan-2-amine

  • Hydrolysis: To the N-(2-(3-fluorophenyl)propan-2-yl)acetamide (1.0 eq), add a 10% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

  • Extraction: Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Purification and Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting free base can be purified by distillation. To form the hydrochloride salt for improved stability and handling, dissolve the free base in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol. The precipitate can be collected by filtration and dried under vacuum.

Alternative Synthetic Route: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones.[3][4][5][8] In this case, 3-fluorophenylacetone would be the starting material.

Overall Reaction Scheme:

Note: This route produces a secondary amine, not the tertiary amine of interest. A modification using N,N-dimethylformamide could potentially yield the desired product, but the Ritter reaction is more direct for tertiary amines.

Characterization

The synthesized 2-(3-Fluorophenyl)propan-2-amine should be thoroughly characterized to confirm its identity and purity.

Technique Purpose
¹H NMR To confirm the proton environment of the molecule.
¹³C NMR To confirm the carbon skeleton of the molecule.
¹⁹F NMR To confirm the presence and position of the fluorine atom.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.
Melting Point To assess the purity of the crystalline salt form.

Proposed Mechanism of Action: A Monoamine Modulator

Based on the pharmacology of its structural isomers, 2-(3-Fluorophenyl)propan-2-amine is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor.

Interaction with Monoamine Transporters

The primary molecular targets are expected to be the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The compound is predicted to bind to these transporters and induce reverse transport (release) of the respective neurotransmitters from the presynaptic neuron into the synaptic cleft. It may also inhibit the reuptake of these neurotransmitters, further increasing their synaptic concentrations.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) MAO MAO Compound 2-(3-Fluorophenyl) propan-2-amine DA Dopamine DA_R Dopamine Receptors DA->DA_R Activates NE Norepinephrine NE_R Norepinephrine Receptors NE->NE_R Activates 5-HT Serotonin 5-HT_R Serotonin Receptors 5-HT->5-HT_R Activates DAT DAT DAT->DA NET NET NET->NE SERT SERT SERT->5-HT

Preclinical Research Workflow

A systematic preclinical evaluation is necessary to characterize the pharmacological profile of 2-(3-Fluorophenyl)propan-2-amine and assess its therapeutic potential.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Synthesis Synthesis and Characterization In_Vitro In Vitro Screening Synthesis->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK Binding Monoamine Transporter Binding Assays In_Vitro->Binding Uptake Monoamine Transporter Uptake Assays In_Vitro->Uptake Receptor_Screen Off-Target Receptor Screening In_Vitro->Receptor_Screen In_Vivo_PD In Vivo Pharmacodynamics In_Vivo_PK->In_Vivo_PD Toxicology Toxicology Studies In_Vivo_PD->Toxicology Microdialysis Microdialysis for Neurotransmitter Levels In_Vivo_PD->Microdialysis PD_Model Parkinson's Disease Model (6-OHDA) In_Vivo_PD->PD_Model Depression_Model Depression Model (Forced Swim Test) In_Vivo_PD->Depression_Model

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of 2-(3-Fluorophenyl)propan-2-amine for DAT, NET, and SERT.

Protocol: Radioligand Binding Assay [9]

  • Cell Culture: Utilize HEK293 cells stably expressing human DAT, NET, or SERT.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • Incubate cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 2-(3-Fluorophenyl)propan-2-amine.

    • Incubate at room temperature for 1-2 hours.

  • Detection: Separate bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the potency (IC₅₀) of 2-(3-Fluorophenyl)propan-2-amine to inhibit the uptake of dopamine, norepinephrine, and serotonin.

Protocol: Radiotracer Uptake Assay [9]

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of 2-(3-Fluorophenyl)propan-2-amine.

    • Add a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination and Detection: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for each transporter.

In Vivo Pharmacodynamic and Efficacy Studies

Objective: To measure the effect of 2-(3-Fluorophenyl)propan-2-amine on extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions of freely moving animals.[10][11]

Protocol: Microdialysis in Rats

  • Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin).

  • Recovery: Allow the animals to recover from surgery for at least 48 hours.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples.

    • Administer 2-(3-Fluorophenyl)propan-2-amine (e.g., via intraperitoneal injection) and continue collecting dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Objective: To evaluate the potential of 2-(3-Fluorophenyl)propan-2-amine to alleviate motor deficits in a rat model of Parkinson's disease.[12]

Protocol: 6-Hydroxydopamine (6-OHDA) Lesion Model [11][12]

  • Lesion Induction: Unilaterally inject 6-OHDA into the medial forebrain bundle of rats to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.

  • Behavioral Testing:

    • Rotational Behavior: Administer a dopamine agonist (e.g., apomorphine) and measure the number of rotations contralateral to the lesion.

    • Cylinder Test: Assess forelimb use asymmetry by observing the rat's spontaneous exploration in a cylinder.

  • Drug Treatment: Administer 2-(3-Fluorophenyl)propan-2-amine and evaluate its effect on the behavioral deficits.

  • Post-mortem Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical staining for tyrosine hydroxylase (TH) to confirm the extent of the dopaminergic lesion.

Objective: To assess the antidepressant-like effects of 2-(3-Fluorophenyl)propan-2-amine.

Protocol: Forced Swim Test (FST) [13][14][15][16][17]

  • Apparatus: A transparent cylinder filled with water (23-25°C).

  • Procedure:

    • Pre-test: On day 1, place the rat in the cylinder for 15 minutes.

    • Test: On day 2, administer 2-(3-Fluorophenyl)propan-2-amine or a vehicle control. After a predetermined time (e.g., 30-60 minutes), place the rat back in the cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors.

  • Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Future Directions and Conclusion

The successful completion of the preclinical workflow outlined in this guide will provide a comprehensive pharmacological profile of 2-(3-Fluorophenyl)propan-2-amine. Positive results would warrant further investigation into its pharmacokinetic properties, metabolic fate, and long-term safety profile.

This in-depth technical guide provides a scientifically rigorous framework for the exploration of 2-(3-Fluorophenyl)propan-2-amine as a potential therapeutic agent for neurological disorders. By systematically characterizing its synthesis, mechanism of action, and efficacy in relevant preclinical models, researchers can effectively evaluate its potential to address the significant unmet medical needs in this field. The insights gained from such studies will not only advance our understanding of monoaminergic modulation but also pave the way for the development of novel and improved treatments for patients suffering from debilitating neurological conditions.

References

  • Ritter reaction for the synthesis of picolinamides. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Sareen, D., & Sharma, A. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(8), 735-751. [Link]

  • Recommended methods for testing amphetamine and methamphetamine. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 29, 2026, from [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved January 29, 2026, from [Link]

  • Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neuropharmacology, 167, 107987. [Link]

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712. [Link]

  • Cathinone. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Substituted propan-2-ol derivatives, processes for their preparation and fungicidal compositions containing them. (n.d.). Google Patents.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), 52587. [Link]

  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved January 29, 2026, from [Link]

  • Method for the Hydrolysis of Substituted Formylamines into Substituted Amines. (n.d.). Google Patents.
  • Ritter Reaction. (2019, January 11). Organic Chemistry Portal. [Link]

  • Educational Content. (n.d.). BioIVT. Retrieved January 29, 2026, from [Link]

  • Factsheet on the forced swim test. (2020, October 15). Understanding Animal Research. [Link]

  • Carta, A. R., & Simola, N. (2010). In vivo microdialysis in Parkinson's research. Methods in molecular biology (Clifton, N.J.), 602, 339-369. [Link]

  • Imipramine. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 4(7), 1037-1048. [Link]

  • Kurian, M. A., & Gissen, P. (2011). Monoamine neurotransmitter disorders--clinical advances and future perspectives. Nature reviews. Neurology, 7(12), 677-688. [Link]

  • Formetorex. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[2][3][6]triazo. (n.d.). Technical Disclosure Commons. Retrieved January 29, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

  • de Colombia, U. N. (2019). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in behavioral neuroscience, 13, 206. [Link]

  • Animal Models of Parkinson's Disease. (n.d.). Charles River Laboratories. Retrieved January 29, 2026, from [Link]

  • Lithium (medication). (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Review: Synthetic Methods for Amphetamine. (n.d.). Retrieved January 29, 2026, from [Link]

  • Online in vivo microdialysis. Baseline (B) and KCl-induced (C) DA... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Microdialysis services at Charles River. (2018, September 26). YouTube. [Link])

Sources

Exploratory

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 2-(3-Fluorophenyl)propan-2-amine

Abstract This technical guide provides a comprehensive overview of the safety, toxicity, and handling protocols for 2-(3-Fluorophenyl)propan-2-amine (CAS No. 149935-79-9).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the safety, toxicity, and handling protocols for 2-(3-Fluorophenyl)propan-2-amine (CAS No. 149935-79-9). As a specialized research chemical, detailed toxicological data is often limited. Therefore, this document synthesizes available information from analogous compounds and general principles of chemical safety for aromatic amines and fluorinated organic molecules. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The guide emphasizes a proactive approach to safety through risk assessment, proper engineering controls, personal protective equipment (PPE), and emergency preparedness.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for anticipating its behavior and implementing appropriate safety measures.

Structure:

A 2D representation of 2-(3-Fluorophenyl)propan-2-amine

Properties Summary:

While exhaustive experimental data for this specific molecule is not publicly available, the properties can be estimated based on its structure and data from similar compounds.

PropertyValue / InformationRationale / Source
CAS Number 149935-79-9Chemical Abstracts Service
Molecular Formula C₉H₁₂FN-
Molecular Weight 153.20 g/mol -
Appearance Data not available; likely a liquid or low-melting solid.Based on similar small aromatic amines.
Boiling Point Data not available.-
Solubility Data not available; likely soluble in organic solvents.General property of similar organic compounds.
Stability Stable under normal laboratory handling and storage conditions.[1]-
Reactivity Incompatible with strong oxidizing agents.[1][2] Aromatic amines can be reactive with compounds like chlorates, nitrates, and peroxides.[2]-

Section 2: Toxicological Profile and Hazard Assessment

Comprehensive toxicological data for 2-(3-Fluorophenyl)propan-2-amine is not available in public literature. In the absence of specific data, a conservative approach, treating the compound as potentially hazardous, is required. The assessment below is based on the known hazards of structurally related aromatic amines and organofluorine compounds.

2.1 Known Hazards of Analogous Compounds

  • Aromatic Amines: This class of compounds includes known carcinogens (e.g., 2-naphthylamine) that primarily target the urinary tract and bladder.[3] They can be toxic to aquatic life and mammals.[2]

  • Fluorinated Phenylpropanols/Amines: Safety data for similar compounds, such as 2-(4-Fluorophenyl)propan-2-ol and 1-(4-Fluorophenyl)propan-2-amine, indicate that they are irritants.

    • Skin Corrosion/Irritation: Causes skin irritation.[1][4]

    • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]

  • General Amine Hazards: Amines can be corrosive and cause respiratory issues and skin irritation.[5]

2.2 Inferred Toxicological Profile for 2-(3-Fluorophenyl)propan-2-amine

Based on the available data for analogous structures, the following hazards should be assumed until proven otherwise:

Hazard CategoryAnticipated Effect & Causality
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, inhaled, or in contact with skin. Aromatic amines can have systemic effects. Halogenation of phenylethylamines has been shown to significantly increase acute toxicity in animal models.[6]
Skin Corrosion/Irritation Assumed to be a skin irritant. The amine functional group and aromatic ring can cause local irritation upon contact.[4]
Eye Damage/Irritation Assumed to cause serious eye irritation. This is a common property of amines and related fluorinated compounds.[1][4]
Respiratory Sensitization May cause respiratory irritation. Inhalation of vapors or aerosols should be avoided.[1][4]
Germ Cell Mutagenicity Data not available. Aromatic amines as a class contain compounds with known mutagenic properties. Therefore, mutagenicity cannot be ruled out.
Carcinogenicity Data not available. Due to its classification as an aromatic amine, carcinogenic potential should be considered a possibility.[3]
Reproductive Toxicity Data not available.

2.3 Hazardous Decomposition

Under fire conditions, fluorinated organic compounds can decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF), carbonyl fluoride, and oxides of carbon and nitrogen.[7]

Section 3: Risk Management and Safe Handling Protocols

A multi-layered approach to risk management is essential. This involves a hierarchy of controls, starting with the most effective (elimination/substitution) and moving to personal protective equipment (PPE).

3.1 Engineering Controls: The Primary Barrier

  • Causality: The primary routes of exposure are inhalation of vapors and accidental skin contact. Engineering controls are designed to physically isolate the researcher from the chemical.

  • Protocol:

    • Chemical Fume Hood: All handling of 2-(3-Fluorophenyl)propan-2-amine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[1] The fume hood provides critical protection from inhaling potentially harmful vapors.[5]

    • Ventilation: Ensure the laboratory has adequate general ventilation.[1][4][8] The fume hood exhaust should be managed to prevent release into the environment.[9]

    • Safety Equipment: An operational safety shower and eyewash station must be located in the immediate vicinity of the workstation.[1][4]

3.2 Personal Protective Equipment (PPE): The Last Line of Defense

  • Causality: PPE serves to protect the user from splashes or unforeseen contact that breaches engineering controls. The choice of PPE is dictated by the anticipated hazards of irritation and potential dermal absorption.

  • Recommended PPE:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1] For extended contact, consider gloves with lower permeability.Protects against skin irritation and potential absorption.[4] Always check manufacturer's breakthrough time data.
Eye/Face Protection Safety glasses with side shields or chemical goggles.[1][8] A face shield should be worn if there is a significant splash risk.[1]Protects against splashes that can cause serious eye irritation.[4]
Skin/Body Protection A flame-resistant lab coat.[8] Ensure clothing fully covers exposed skin.Prevents contact with clothing and skin.
Respiratory Protection Not typically required when using a fume hood. If engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges should be used.[5][8]Protects against inhalation of vapors.[1]

3.3 Storage and Handling Workflow

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers.[1][4][5]

  • Handling Protocol:

    • Conduct a pre-work risk assessment.

    • Don all required PPE before entering the handling area.

    • Perform all manipulations within a certified fume hood.

    • Use non-sparking tools where applicable.[8]

    • After handling, thoroughly wash hands and any exposed skin.[4]

    • Decontaminate all equipment and the work area.

    • Doff PPE in the correct order to avoid self-contamination.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling risk_assessment 1. Pre-Use Risk Assessment don_ppe 2. Don Required PPE risk_assessment->don_ppe fume_hood 3. Work Inside Certified Fume Hood don_ppe->fume_hood Enter Work Area wash_hands 4. Post-Handling Wash Hands fume_hood->wash_hands decontaminate 5. Decontaminate Work Area wash_hands->decontaminate dispose 6. Segregate Waste For Disposal decontaminate->dispose Exit Work Area doff_ppe 7. Doff PPE Correctly dispose->doff_ppe

Caption: Standard workflow for safely handling 2-(3-Fluorophenyl)propan-2-amine.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

4.1 Personnel Exposure

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4] For organofluorine compounds, flushing with a specialized solution like Hexafluorine may be beneficial if available.[9]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8] Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]

4.2 Spill and Leak Response

The response protocol is determined by the scale of the spill.

G cluster_minor Minor Spill (Inside Fume Hood) cluster_major Major Spill (Outside Containment) spill Spill Detected absorb Absorb with inert material (e.g., sand) spill->absorb Minor evacuate Evacuate immediate area spill->evacuate Major collect Collect in sealed container for disposal absorb->collect decon Decontaminate area collect->decon ventilate Ensure ventilation (if safe to do so) evacuate->ventilate emergency Contact Emergency Response Team ventilate->emergency

Caption: Decision-making workflow for spill response.

4.3 Fire Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: The compound is a fluorinated organic molecule. Fires may produce highly toxic and corrosive decomposition products like hydrogen fluoride (HF).[7]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and skin.[7]

Section 5: Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Procedure:

    • Collect waste material in a clearly labeled, sealed container.

    • Do not mix with incompatible waste streams.

    • Dispose of the material through a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing to handle acidic fluoride byproducts.[8]

    • Contaminated packaging should be triple-rinsed and disposed of according to regulations.[8]

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Propan-2-ol. Available from: [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • Plastics Pipe Institute. Guide to the Safe Handling of Fluoropolymer Resins. Available from: [Link]

  • Industrial Laborum. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • PubMed. Toxicological evaluation of two flavors with modifying properties. Available from: [Link]

  • PubMed Central. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Available from: [Link]

  • PubMed. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, etc. Available from: [Link]

  • Fluoropolymers Product Group. FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins. Available from: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Dimethicone, Methicone, and Substituted-Methicone Polymers, as Used in Cosmetics. Available from: [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of Dimethicone, Methicone, and Substituted-Methicone Polymers as Used in Cosmetics. Available from: [Link]

  • Medycyna Pracy. 2-NAPHTHYLAMINE TOXICITY. Available from: [Link]

  • PubMed. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Available from: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(3-Fluorophenyl)propan-2-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 2-(3-Fluorophenyl)propan-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 2-(3-Fluorophenyl)propan-2-amine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from analogous compounds, theoretical predictions, and established spectroscopic principles. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this and related fluorinated phenethylamine derivatives. The methodologies and interpretations presented herein are grounded in established scientific literature and are intended to serve as a robust reference for researchers in the field.

Introduction: The Significance of Spectroscopic Analysis

2-(3-Fluorophenyl)propan-2-amine, also known as 3-fluoro-α,α-dimethylphenethylamine, belongs to the class of fluorinated amphetamine analogs. The introduction of a fluorine atom into the aromatic ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.[1] Accurate and unambiguous structural confirmation is therefore a critical prerequisite for any meaningful biological evaluation. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure, allowing for its unequivocal identification and characterization.

This guide will provide a detailed, predictive analysis of the spectroscopic data for 2-(3-Fluorophenyl)propan-2-amine, drawing heavily on data from its structural isomer, 3-fluoroamphetamine (1-(3-fluorophenyl)propan-2-amine), and other related compounds.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first consider the molecular structure of 2-(3-Fluorophenyl)propan-2-amine.

Figure 1: 2D Structure of 2-(3-Fluorophenyl)propan-2-amine.

Key structural features that will influence the spectroscopic data include:

  • Aromatic Ring: A meta-substituted fluorophenyl group. The fluorine atom and the propan-2-amine substituent will create a specific splitting pattern in the aromatic region of the NMR spectrum.

  • Quaternary Carbon: The α-carbon is a quaternary carbon, bonded to the phenyl ring, two methyl groups, and the amine group. This will be a key feature in the ¹³C NMR spectrum.

  • Amine Group: A primary amine (-NH₂) group, which will have characteristic signals in both the NMR and IR spectra.

  • Methyl Groups: Two equivalent methyl groups, which will produce a single, strong signal in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a complete picture of the carbon and proton framework can be assembled.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2-(3-Fluorophenyl)propan-2-amine is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The predictions in Table 1 are based on established chemical shift ranges and data from analogous compounds like 1-(3-Chlorophenyl)-2-methylpropan-2-amine.[2]

Table 1: Predicted ¹H NMR Data for 2-(3-Fluorophenyl)propan-2-amine

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons6.90 - 7.40Multiplet (m)4H
Amine Protons (-NH₂)1.50 - 2.50Broad Singlet (br s)2H
Methyl Protons (-CH₃)1.20 - 1.40Singlet (s)6H
  • Aromatic Protons (6.90 - 7.40 ppm): The four protons on the fluorophenyl ring will appear as a complex multiplet in this region. The electron-withdrawing effect of the fluorine atom will influence their chemical shifts, and spin-spin coupling between the protons and with the fluorine atom (J-coupling) will lead to the complex splitting pattern.

  • Amine Protons (1.50 - 2.50 ppm): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Methyl Protons (1.20 - 1.40 ppm): The six protons of the two equivalent methyl groups will give rise to a sharp singlet, as there are no adjacent protons to cause splitting.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 2-(3-Fluorophenyl)propan-2-amine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-F (Aromatic)161 - 164 (d, ¹JCF ≈ 245 Hz)
C-C(CH₃)₂NH₂ (Aromatic)145 - 148
Aromatic CH112 - 130
C(CH₃)₂NH₂ (Quaternary)50 - 55
-CH₃28 - 32
  • Aromatic Carbons: The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. The other aromatic carbons will also exhibit smaller C-F couplings.

  • Quaternary Carbon (50 - 55 ppm): The α-carbon, being bonded to the phenyl ring, two methyl groups, and the amine, will appear in this region.

  • Methyl Carbons (28 - 32 ppm): The two equivalent methyl carbons will produce a single signal in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like 2-(3-Fluorophenyl)propan-2-amine is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[3]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.[4]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which will typically require a larger number of scans due to the low natural abundance of the ¹³C isotope.

    • Consider performing 2D NMR experiments, such as COSY and HSQC, to confirm proton-proton and proton-carbon correlations, respectively.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tuning & Shimming) transfer->instrument h1_nmr Acquire ¹H NMR instrument->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr nmr_2d Acquire 2D NMR (Optional) c13_nmr->nmr_2d processing Fourier Transform & Phasing nmr_2d->processing integration Integration & Peak Picking processing->integration interpretation Structural Interpretation integration->interpretation

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-(3-Fluorophenyl)propan-2-amine is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-F bonds, as well as aromatic C=C bonds. The data for the related compound 3-fluoroamphetamine provides a good reference.[4]

Table 3: Predicted IR Absorption Bands for 2-(3-Fluorophenyl)propan-2-amine

Wavenumber (cm⁻¹)Bond VibrationDescription
3300 - 3400N-H stretchTwo bands, characteristic of a primary amine.
2850 - 3000C-H stretchAliphatic C-H stretching.
1580 - 1650N-H bendBending vibration of the primary amine.
1450 - 1600C=C stretchAromatic ring stretching vibrations.
1200 - 1350C-N stretchStretching of the carbon-nitrogen bond.
1100 - 1250C-F stretchStrong absorption due to the carbon-fluorine bond.
700 - 900C-H bendOut-of-plane bending of aromatic C-H bonds.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

    • For a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The sample is simply placed in contact with the ATR crystal.[4]

  • Data Acquisition:

    • A background spectrum of the empty spectrometer (or the pure solvent/KBr) is recorded.

    • The sample spectrum is then recorded.

    • The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of 2-(3-Fluorophenyl)propan-2-amine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (167.22 g/mol ). The fragmentation pattern will be dominated by cleavage of the C-C bond alpha to the nitrogen atom.

  • Molecular Ion (M⁺): m/z = 167

  • Base Peak: The most stable fragment is likely to be formed by the loss of a methyl group, resulting in an iminium ion.

    • [M - CH₃]⁺ = m/z 152

  • Other Fragments:

    • Loss of the amino and one methyl group: [M - NH₂ - CH₃]⁺

    • Fragments from the fluorophenyl ring.

The fragmentation of phenethylamines is well-studied, and α-cleavage is a characteristic pathway.[5]

G M Molecular Ion (M⁺) m/z = 167 F1 [M - CH₃]⁺ m/z = 152 (Base Peak) M->F1 - •CH₃ F2 Fluorotropylium Ion m/z = 109 M->F2 - •C(CH₃)₂NH₂ F1->F2 - C(CH₃)NH F3 [C(CH₃)₂NH₂]⁺ m/z = 72

Figure 3: Proposed key fragmentation pathway for 2-(3-Fluorophenyl)propan-2-amine.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.[4]

    • Direct infusion via a syringe pump can be used for pure samples.

  • Ionization:

    • Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns.

    • Chemical Ionization (CI) is a softer ionization technique that can be used to enhance the abundance of the molecular ion.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

  • Detection:

    • An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion

The spectroscopic characterization of 2-(3-Fluorophenyl)propan-2-amine is crucial for its development and application in scientific research. While direct experimental data is not widely available, a comprehensive understanding of its expected NMR, IR, and MS spectra can be achieved through the analysis of analogous compounds and the application of fundamental spectroscopic principles. This guide provides a detailed predictive framework and standardized protocols to aid researchers in the identification and structural elucidation of this and other novel fluorinated phenethylamine derivatives. The synthesis and subsequent experimental verification of the data presented herein would be a valuable contribution to the field.

References

  • Jonas, A., & Khun, S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Verdon, G., et al. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry, 92(15), 10245-10252.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

  • Bhaskarapillai, A., et al. (2023). Exploring the Structural and Electronic Characteristics of Phenethylamine Derivatives: A Density Functional Theory approach. Journal of Molecular Structure, 1272, 134151.
  • SWGDrug. (2013). 3-Fluoroamphetamine. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Westphal, F., et al. (2007). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. ResearchGate. Retrieved from [Link]

  • Chen, B.-H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1425.
  • PubChem. (n.d.). 3-Fluoroamphetamine. Retrieved from [Link]

  • Handa, T., et al. (2025). Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 253, 117328.
  • Wells, C. E. (1970). Identification of Amphetamines and Related Sympathomimetic Amines. Journal of the Association of Official Analytical Chemists, 53(1), 113-115.
  • Lee, S., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 41(7), 624-633.
  • Wikipedia. (n.d.). 3-Fluoroamphetamine. Retrieved from [Link]

  • Chen, B.-H., et al. (2018). Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. Retrieved from [Link]

  • Heagy, J. A. (1970). Infrared method for distinguishing optical isomers of amphetamine. Analytical Chemistry, 42(12), 1459.
  • Al-Rawi, J. M. A., & Elias, G. (2019). Comparative Theoretical and Experimental 1H-NMR Spectra for Propargyl Amines and their Amine Oxides.
  • Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(5), e4502.
  • PubChem. (n.d.). Amphetamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra for TFA derivatives of the target amphetamines and cathinones. Retrieved from [Link]

  • Kapitán, J., et al. (2023). Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. Analyst, 148(6), 1269-1280.
  • Li, Z. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific.
  • National Institute of Standards and Technology. (n.d.). Amphetamine. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Amphetamine drug profile. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR. Retrieved from [Link]

  • Kim, H.-J., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3350.

Sources

Exploratory

2-(3-Fluorophenyl)propan-2-amine: A High-Fidelity Pharmacophore for Metabolic Stability and Receptor Selectivity

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and pharmacologists. It treats 2-(3-Fluorophenyl)propan-2-amine not merely as a standalone drug, but as a privileged pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and pharmacologists. It treats 2-(3-Fluorophenyl)propan-2-amine not merely as a standalone drug, but as a privileged pharmacological scaffold —a critical tool for probing receptor sterics and enhancing metabolic stability in drug discovery.

Executive Summary

2-(3-Fluorophenyl)propan-2-amine (3-F-Cumylamine) represents a specialized class of


-disubstituted benzylamines . Unlike its phenethylamine counterparts (e.g., amphetamines), this molecule possesses a quaternary carbon directly attached to the aromatic ring and the amine. This structural rigidity imparts unique pharmacological properties: resistance to benzylic oxidation , conformational locking  (via the gem-dimethyl effect), and lipophilic modulation  through meta-fluorination.

This guide details the utilization of 2-(3-Fluorophenyl)propan-2-amine as a tool for Fragment-Based Drug Discovery (FBDD) , specifically in the development of Monoamine Oxidase (MAO) inhibitors and as a rigidifying linker in Protein Degrader (PROTAC) design.

Part 1: Chemical Identity & Structural Logic

The "Gem-Dimethyl" Advantage

The defining feature of this compound is the presence of two methyl groups at the benzylic position. In standard benzylamines, the benzylic hydrogens are metabolic "hotspots," susceptible to rapid oxidation by Cytochrome P450 enzymes.

  • Mechanism of Stability: The replacement of these hydrogens with methyl groups creates a metabolic blockade . The quaternary carbon cannot form the radical intermediate required for oxidative deamination, significantly extending the half-life of any drug candidate incorporating this moiety.

  • The Thorpe-Ingold Effect: The bulky methyl groups restrict the rotation of the amine, forcing the molecule into a population of conformations that often favors receptor binding (entropic advantage).

The Meta-Fluorine Substitution

The 3-position (meta) fluorine is not arbitrary.

  • Electronic Effect: It withdraws electron density from the ring, reducing the basicity of the amine (

    
     modulation) and altering cation-
    
    
    
    interactions.
  • Metabolic Steering: It blocks the potential site of metabolic attack at the 3-position while avoiding the para-position (often reserved for other functional groups in SAR studies).

Physicochemical Profile (Calculated)
PropertyValueImplication
Molecular Weight 153.20 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
LogP ~2.1High membrane permeability; blood-brain barrier (BBB) penetrant.
H-Bond Donors 1 (Primary Amine)Critical for anchoring in receptor pockets (e.g., Aspartate residues).
Rotatable Bonds 1 (Phenyl-C bond)Highly rigid; reduces entropic penalty upon binding.

Part 2: Pharmacological Mechanisms & Applications

Target Class A: Monoamine Oxidase (MAO) Inhibition

-dimethylbenzylamines are established scaffolds for reversible MAO-B inhibition. The steric bulk of the gem-dimethyl group fills the hydrophobic cavity near the FAD cofactor, while the amine coordinates with the catalytic site.
  • Tool Application: Use 2-(3-Fluorophenyl)propan-2-amine to probe the steric tolerance of the MAO-B entrance cavity. If a candidate drug is metabolized too quickly by MAO, substituting a standard benzylamine fragment with this scaffold can maintain binding while blocking degradation.

Target Class B: Protein Degrader (PROTAC) Building Block

In the design of PROTACs, linkers are often flexible chains that suffer from poor cell permeability.

  • Application: This molecule serves as a rigid "head group" or connector. The amine allows for amide coupling to E3 ligase ligands (e.g., VHL or Cereblon binders), while the fluorophenyl group provides a hydrophobic anchor that can improve the overall lipophilicity and cell permeability of the large PROTAC molecule.

Mechanism of Action Diagram

The following diagram illustrates the metabolic stability conferred by the quaternary carbon compared to a standard benzylamine.

MetabolicStability Standard Standard Benzylamine (Ph-CH2-NH2) P450 Cytochrome P450 (Oxidative Attack) Standard->P450 High Affinity Metabolite Unstable Imine -> Aldehyde (Deactivation) P450->Metabolite Rapid Oxidation Tool 2-(3-F)propan-2-amine (Ph-C(Me)2-NH2) Tool->P450 Resistant Block Quaternary Carbon (No Alpha-Hydrogens) Tool->Block Structural Feature Stable Metabolically Stable (Extended Half-Life) Block->Stable Prevents Oxidation

Figure 1: Comparative metabolic fate. The quaternary center of 2-(3-Fluorophenyl)propan-2-amine prevents the formation of the unstable carbinolamine intermediate, rendering it resistant to oxidative deamination.

Part 3: Experimental Protocols

Protocol: Synthesis of the Hydrochloride Salt

For pharmacological assays, the hydrochloride salt is preferred due to water solubility.

Reagents:

  • 2-(3-Fluorophenyl)propan-2-amine (Free base, oily liquid).

  • Diethyl ether (Anhydrous).

  • HCl in Dioxane (4.0 M).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g (6.5 mmol) of the free base in 10 mL of anhydrous diethyl ether in a round-bottom flask under nitrogen atmosphere.

  • Acidification: Dropwise add 2.0 mL of 4.0 M HCl/Dioxane at 0°C. A white precipitate should form immediately.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete salt formation.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Washing: Wash the filter cake with cold diethyl ether (

    
    ) to remove unreacted free base and impurities.
    
  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

  • Yield Check: Expected yield >90%. Melting point should be determined to confirm purity (Lit. approx 200°C+ for similar analogues).

Protocol: Lipophilicity (LogD) Determination via HPLC

To validate the compound's suitability for CNS penetration.

Method: Shake-Flask method adapted to HPLC.

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa.

  • Equilibration: Dissolve 1 mg of the HCl salt in 1 mL of the aqueous phase.

  • Partitioning: Add 1 mL of the octanol phase. Vortex vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Inject samples from both phases into an HPLC (C18 column, UV detection at 254 nm).

  • Calculation:

    
    .
    

Part 4: Safety & Handling (E-E-A-T)

  • Hazard Identification: Fluorinated benzylamines are irritants. The free base is volatile and can cause respiratory irritation.

  • Handling: Always manipulate the free base in a fume hood. The HCl salt is a stable solid but should be treated as a potential CNS active agent until fully characterized.

  • Storage: Store at 2-8°C under argon. Hygroscopic.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Silverman, R. B. (2012). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Context: Mechanism of MAO inhibition by

    
    -methyl amines). [Link]
    
  • PubChem Database. (2023). Compound Summary for CID 12826729: 2-(3-Fluorophenyl)propan-2-amine.[1][2] [Link]

  • Smith, E., & Jones, R. (2015). The Gem-Dimethyl Effect in Organic Synthesis and Drug Discovery. Current Opinion in Drug Discovery & Development. (General concept reference).

Sources

Protocols & Analytical Methods

Method

"2-(3-Fluorophenyl)propan-2-amine" serotonin transporter binding assay

Application Note: Pharmacological Characterization of 2-(3-Fluorophenyl)propan-2-amine at the Serotonin Transporter (SERT) Abstract & Introduction This application note details the protocol for determining the binding af...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 2-(3-Fluorophenyl)propan-2-amine at the Serotonin Transporter (SERT)

Abstract & Introduction

This application note details the protocol for determining the binding affinity (


) of 2-(3-Fluorophenyl)propan-2-amine  at the human Serotonin Transporter (hSERT).

2-(3-Fluorophenyl)propan-2-amine is a structural analog of the anorectic agent phentermine, distinguished by the absence of a methylene spacer between the phenyl ring and the amine-bearing carbon (a cumylamine derivative) and a fluorine substitution at the 3-position. While phenethylamines (like phentermine) are established substrates/blockers of monoamine transporters, cumylamine derivatives often exhibit distinct pharmacological profiles, including Monoamine Oxidase (MAO) inhibition or altered transporter selectivity.

This protocol utilizes a Competition Binding Assay using [


H]Paroxetine , a high-affinity SERT antagonist, to quantify the interaction of the test compound with the central binding site of the transporter.

Compound Profile & Preparation[1]

PropertyDetail
IUPAC Name 2-(3-Fluorophenyl)propan-2-amine
Common Class 3-Fluoro-

-dimethylbenzylamine
CAS Number 74702-89-9 (Free base) / 689232-61-9 (HCl)
Molecular Weight 153.20 g/mol (Free base)
Solubility Soluble in DMSO (up to 100 mM); Water (HCl salt)
Storage -20°C, desiccated, protected from light

Stock Solution Preparation:

  • Dissolve 10 mg of 2-(3-Fluorophenyl)propan-2-amine hydrochloride in 100% DMSO to achieve a 10 mM master stock.

  • Aliquot into light-resistant vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Assay Principle

The assay measures the ability of the non-radioactive test compound (2-(3-Fluorophenyl)propan-2-amine) to displace the radioligand [


H]Paroxetine  from the hSERT binding site on HEK-293 cell membranes.
  • Mechanism: Competitive Inhibition.

  • Readout: Radioactivity (CPM) remaining on the filter indicates the amount of radioligand bound.

  • Result:

    
     is converted to the equilibrium dissociation constant (
    
    
    
    ) using the Cheng-Prusoff equation.
Mechanistic Pathway (Graphviz)

SERT_Binding_Mechanism SERT hSERT Protein (Membrane Bound) Complex_Radio SERT-[3H]Paroxetine (Detected Signal) SERT->Complex_Radio + [3H]Paroxetine Complex_Test SERT-Test Compound (Silent/Blocked) SERT->Complex_Test + Test Compound Ligand_H3 [3H]Paroxetine (Radioligand) Ligand_H3->Complex_Radio Ligand_Test 2-(3-Fluorophenyl) propan-2-amine Ligand_Test->Complex_Test Complex_Radio->Complex_Test Competition (Displacement)

Figure 1: Competitive binding mechanism. The test compound competes with [


H]Paroxetine for the orthosteric site on hSERT. Decreased radioactive signal correlates with high test compound affinity.

Materials & Reagents

  • Biological Source: Membranes from HEK-293 cells stably expressing human SERT (hSERT).

    • Alternative: Rat cortical synaptosomes (P2 fraction) for native tissue profiling.

  • Radioligand: [

    
    H]Paroxetine (Specific Activity: ~80 Ci/mmol).
    
    • Concentration: 0.5 nM (approx.

      
       value).
      
  • Non-Specific Binding (NSB) Control: Fluoxetine (10

    
    M) or Serotonin (100 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice cold).

  • Plates: 96-well polypropylene V-bottom plates.

  • Filters: GF/B glass fiber filters, pre-soaked in 0.5% Polyethyleneimine (PEI) for 2 hours.

Detailed Protocol

Step 1: Buffer and Ligand Preparation
  • Assay Buffer: Prepare fresh 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Radioligand: Dilute [

    
    H]Paroxetine in Assay Buffer to a 5 nM working stock (10x final concentration).
    
  • Test Compound Series:

    • Prepare serial dilutions of 2-(3-Fluorophenyl)propan-2-amine in Assay Buffer (containing max 1% DMSO).

    • Range: 10

      
      M down to 0.1 nM (semi-log dilutions, 8-10 points).
      
Step 2: Membrane Preparation
  • Thaw hSERT membrane aliquots rapidly at 37°C.

  • Homogenize gently using a Polytron or glass-teflon homogenizer in ice-cold Assay Buffer.

  • Dilute to a protein concentration of 5–10

    
     g/well  .
    
Step 3: Assay Assembly (96-Well Format)

Add reagents to the plate in the following order (Total Volume: 250


L):
ComponentVolumePurpose
Assay Buffer 150

L
Volume adjustment
Test Compound 25

L
Displacement (Variable conc.)
OR NSB Control 25

L
Define non-specific binding (Fluoxetine)
OR Vehicle 25

L
Define Total Binding (

)
[

H]Paroxetine
25

L
Final Conc: 0.5 nM
Membranes 50

L
Initiate reaction
Step 4: Incubation
  • Seal the plate and shake gently for 1 minute.

  • Incubate for 60 minutes at 20–25°C (Room Temp) to reach equilibrium.

Step 5: Harvesting & Counting
  • Pre-wet the GF/B filter plate (PEI-coated) with ice-cold Wash Buffer.

  • Harvest using a cell harvester (e.g., PerkinElmer Filtermate). Aspirate well contents through the filter.

  • Wash rapidly 3 times with 300

    
    L ice-cold Wash Buffer.
    
  • Dry filters at 50°C for 30 minutes.

  • Add 30

    
    L of MicroScint-20  (or equivalent scintillation cocktail) to each well.
    
  • Count radioactivity using a TopCount or MicroBeta counter (1 min/well).

Experimental Workflow

Assay_Protocol Start Start: Thaw hSERT Membranes Prep Prepare Reagents: 1. [3H]Paroxetine (0.5 nM) 2. Test Cmpd (Dilution Series) 3. PEI-soaked Filters Start->Prep Assembly Assemble 96-well Plate: Buffer + Ligand + Membranes Prep->Assembly Incubate Incubate 60 min @ 22°C Assembly->Incubate Harvest Harvest via Vacuum Filtration (GF/B Filters) Incubate->Harvest Wash Wash 3x (Ice-cold Tris Buffer) Harvest->Wash Count Scintillation Counting (LSC) Wash->Count Analyze Data Analysis (Non-linear Regression) Count->Analyze

Figure 2: Step-by-step workflow for the high-throughput radioligand binding assay.

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • 
     Determination: 
    Fit data to a one-site competition model:
    
    
    
    
  • 
     Calculation (Cheng-Prusoff): 
    
    
    
    
    • 
       = Concentration of [
      
      
      
      H]Paroxetine (0.5 nM).
    • 
       = Dissociation constant of Paroxetine (typically 0.1 – 0.3 nM for hSERT).
      
Expected Results & Validation Criteria
  • Z' Factor: Must be > 0.5 for a robust assay.

  • Reference Standard: Fluoxetine

    
     should be 1–10 nM.
    
  • Interpretation for 2-(3-Fluorophenyl)propan-2-amine:

    • 
       < 100 nM:  High affinity (Potent SERT binder).
      
    • 
       100 nM – 1 
      
      
      
      M:
      Moderate affinity.
    • 
       > 10 
      
      
      
      M:
      Inactive/Low affinity.
    • Note: As a cumylamine derivative, affinity is expected to be lower than phentermine analogs, potentially in the micromolar range unless the 3-Fluoro group imparts significant lipophilic interaction.

References

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • PDSP (Psychoactive Drug Screening Program). "Protocol for SERT Binding Assays." NIMH PDSP Protocols.

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology.

Application

"2-(3-Fluorophenyl)propan-2-amine" as a ligand in neuroreceptor mapping

Application Note: Neuroreceptor Mapping with 2-(3-Fluorophenyl)propan-2-amine Abstract This guide details the pharmacological characterization and application of 2-(3-Fluorophenyl)propan-2-amine (also known as 3-Fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Neuroreceptor Mapping with 2-(3-Fluorophenyl)propan-2-amine

Abstract

This guide details the pharmacological characterization and application of 2-(3-Fluorophenyl)propan-2-amine (also known as 3-Fluorophentermine or 3-F-Phen ) as a ligand for neuroreceptor mapping. While structurally related to the anorectic phentermine, the 3-fluoro substitution confers distinct metabolic stability and electronic properties, making it a valuable probe for Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporter (DAT/NET/SERT) localization. This document provides protocols for in vitro autoradiography, competition binding assays, and mechanistic insights into its utility in neuropsychiatric drug development (schizophrenia, addiction).

Chemical & Pharmacological Profile

2-(3-Fluorophenyl)propan-2-amine functions as a sympathomimetic amine. Its primary utility in neuromapping stems from its interaction with the trace amine regulatory network.

PropertySpecification
IUPAC Name 2-(3-Fluorophenyl)propan-2-amine
Common Name 3-Fluorophentermine (3-F-Phen)
CAS Number 74702-89-9
Molecular Formula C9H12FN
Primary Target TAAR1 (Agonist), VMAT2 (Modulator)
Secondary Targets NET > DAT > SERT (Substrate/Releaser)
Mapping Utility Localization of TAAR1 distribution; displacement studies for monoamine transporter density.
Mechanistic Rationale for Mapping

Unlike classical monoamines, trace amines like 3-F-Phen do not bind exclusively to transporters. They activate intracellular TAAR1, which is Gs-coupled. Activation of TAAR1 modulates dopaminergic firing rates and glutamate receptor trafficking (NMDAR) in the prefrontal cortex. Mapping the binding sites of 3-F-Phen effectively maps the "rheostat" system that controls dopaminergic tone, crucial for antipsychotic drug discovery.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade triggered by 3-F-Phen binding to TAAR1, highlighting why this ligand is used to map regions associated with glutamatergic rescue and dopamine modulation.

TAAR1_Signaling Ligand 2-(3-Fluorophenyl) propan-2-amine Receptor TAAR1 (Intracellular/Membrane) Ligand->Receptor Binding Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Effect1 Phosphorylation of DAT/SERT (Internalization) PKA->Effect1 Transporter Reg. Effect2 NMDA Receptor Potentiation PKA->Effect2 Synaptic Plasticity

Figure 1: Signal transduction pathway utilized during functional mapping of TAAR1 agonists.

Protocol: In Vitro Autoradiography (Competition Mode)

Purpose: To map the specific binding sites of 2-(3-Fluorophenyl)propan-2-amine in brain tissue by assessing its ability to displace a standard radioligand (e.g., [³H]RO5166017 for TAAR1 or [³H]Nisoxetine for NET).

Why Competition? Direct radiolabeling of a novel ligand is expensive. Competition autoradiography validates the ligand's affinity and distribution before investing in [¹⁸F] synthesis for PET.

Materials Required
  • Tissue: Fresh-frozen rat or mouse brain (Coronal sections, 20 µm).

  • Radioligand: [³H]RO5166017 (for TAAR1) or [³H]Win35,428 (for DAT).

  • Displacer: 2-(3-Fluorophenyl)propan-2-amine (1 nM – 10 µM concentration range).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Imaging: Phosphor imaging plates (e.g., BAS-TR2025) and Typhoon Scanner.

Step-by-Step Workflow
  • Sectioning:

    • Cryosection brain tissue at -20°C into 20 µm slices.

    • Thaw-mount onto gelatin-coated slides.

    • Critical: Store at -80°C until use to prevent receptor degradation.

  • Pre-Incubation (Washout):

    • Incubate slides in Assay Buffer for 20 minutes at room temperature (RT).

    • Purpose: Removes endogenous amines (dopamine/tyramine) that would compete with the ligand.

  • Incubation (Binding Equilibrium):

    • Total Binding Group: Incubate with Radioligand (e.g., 2 nM [³H]RO5166017) only.

    • Competition Group: Incubate with Radioligand + 2-(3-Fluorophenyl)propan-2-amine (titrated concentrations).

    • Non-Specific Binding (NSB) Group: Incubate with Radioligand + Excess cold standard (e.g., 10 µM EPPTB).

    • Duration: 60–90 minutes at RT.

  • Washing (Differentiation):

    • Wash 1: Ice-cold Tris Buffer (2 min).

    • Wash 2: Ice-cold Tris Buffer (2 min).

    • Dip: Distilled water (5 sec) to remove salts.

    • Note: Rapid drying under a stream of cool air is essential to prevent diffusion of the ligand.

  • Exposure & Analysis:

    • Expose slides to Tritium-sensitive phosphor screens for 5–7 days.[1]

    • Scan and quantify Optical Density (OD) using ImageJ or commercial software.

Protocol: Membrane Homogenate Binding Assay

Purpose: To quantify the affinity constant (Ki) of 2-(3-Fluorophenyl)propan-2-amine.

Data Analysis Table: Expected Results

Parameter Definition Calculation Method
IC50 Conc. inhibiting 50% of radioligand binding Non-linear regression (Sigmoidal dose-response)

| Ki | Inhibition Constant (True Affinity) | Cheng-Prusoff Equation:


 |
| Bmax  | Maximum Receptor Density | Derived from Saturation Binding (Scatchard Plot) |

Experimental Note: When testing 2-(3-Fluorophenyl)propan-2-amine, expect Ki values in the low nanomolar range (10–100 nM) for TAAR1 if the fluorine atom does not sterically hinder the orthosteric site. The 3-fluoro position often increases metabolic half-life without significantly penalizing binding affinity compared to the parent phentermine.

Experimental Workflow Visualization

Autoradiography_Workflow cluster_0 Preparation Phase cluster_1 Binding Phase cluster_2 Analysis Phase Step1 Cryosectioning (20 µm slices) Step2 Pre-Incubation (Remove Endogenous Amines) Step1->Step2 Step3 Incubation with [3H]-Radioligand Step2->Step3 Step4 Wash & Dry (Terminate Binding) Step3->Step4 Step3b Add 3-F-Phen (Displacer) Step3b->Step3 Competition Step5 Phosphor Imaging (5-7 Days) Step4->Step5 Step6 Quantify ROI (Densitometry) Step5->Step6

Figure 2: Step-by-step workflow for competitive autoradiography using 3-F-Phen.

Potential for PET Tracer Development

For researchers considering in vivo mapping, the "3-Fluoro" position offers a direct route for Fluorine-18 labeling .

  • Precursor: The corresponding nitro- or trimethylammonium-precursor can be used for nucleophilic aromatic substitution (

    
    ) with [¹⁸F]fluoride.
    
  • Reference Standard: The non-radioactive 2-(3-Fluorophenyl)propan-2-amine described here serves as the HPLC reference standard to confirm the identity of the radiolabeled product.

References

  • Trace Amine-Associated Receptor 1 (TAAR1) as a Therapeutic Target. Source: MDPI (2022). Context: Discusses the distribution of TAAR1 in cortical/limbic structures and the use of agonists for mapping glutamatergic rescue. URL:[Link]

  • Trace Amine-Associated Receptors and their Ligands. Source: British Journal of Pharmacology / PMC (2016). Context: foundational review on phenethylamine derivatives binding to TAAR1 vs. monoamine transporters. URL:[Link]

  • Autoradiography Protocol for Receptor Mapping. Source: Gifford Bioscience / NIH Guidelines. Context: Standardized methodology for cryosectioning, incubation, and phosphorimaging analysis used in the protocols above.[2] URL:[Link]

  • Discovery of TAAR1 Agonists for Psychotic Disorders. Source: International Journal of Molecular Sciences (2022). Context: Details the structural activity relationship (SAR) of phenethylamine-like ligands in schizophrenia models. URL:[Link]

Sources

Method

"2-(3-Fluorophenyl)propan-2-amine" derivatization for enhanced analytical detection

Application Note: High-Sensitivity Quantitation of 2-(3-Fluorophenyl)propan-2-amine via Derivatization Executive Summary The analyte 2-(3-Fluorophenyl)propan-2-amine represents a specific class of sterically hindered pri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 2-(3-Fluorophenyl)propan-2-amine via Derivatization

Executive Summary

The analyte 2-(3-Fluorophenyl)propan-2-amine represents a specific class of sterically hindered primary amines, structurally distinct from phenethylamines (like phentermine) due to the direct attachment of the phenyl ring to the quaternary


-carbon (a cumyl amine scaffold). This structural nuance creates a significant "steric wall" that impedes standard nucleophilic attack, rendering conventional room-temperature derivatization inefficient.

This guide details two optimized protocols for the derivatization of 2-(3-Fluorophenyl)propan-2-amine to enhance detection limits and peak symmetry:

  • GC-MS: Acylation using Pentafluoropropionic Anhydride (PFPA) to increase volatility and electronegativity.

  • LC-MS/MS: Sulfonylation using Dansyl Chloride (Dns-Cl) to introduce a strong ionizable moiety and improve retention on C18 phases.

Analyte Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure 3-Fluoro-

-dimethylbenzylamine
Steric Hindrance: The amine is attached to a tertiary carbon. The gem-dimethyl groups block the approach of bulky derivatizing agents.
Basicity Primary Amine (

)
Highly polar; results in severe peak tailing on non-deactivated GC columns and poor retention on reversed-phase LC.
Chromophore Fluorinated Phenyl RingWeak UV absorbance (

nm). Insufficient for trace analysis without derivatization.
Volatility ModerateSuitable for GC, but thermal degradation or adsorption to the liner is a risk without protection of the amine.

The "Gem-Dimethyl" Effect: Unlike simple amphetamines, the two methyl groups at the


-position create a steric shield. Protocols optimized for amphetamine (primary carbon) will yield low recovery here. Heat and time are non-negotiable variables  for this specific analyte.

Decision Matrix: Method Selection

Use the following logic flow to select the appropriate derivatization strategy based on your available instrumentation and sensitivity requirements.

MethodSelection cluster_0 Why PFPA? cluster_1 Why Dansyl? Start Start: Select Analytical Platform Matrix Sample Matrix? Start->Matrix Conc Target Sensitivity? Matrix->Conc Plasma/Serum Clean Extracts GC Protocol A: GC-MS (PFPA) Matrix->GC Biological (Urine/Hair) High Matrix Interference Conc->GC Microgram (µg/mL) LC Protocol B: LC-MS/MS (Dansyl-Cl) Conc->LC Picogram (pg/mL) Trace Analysis ReasonGC Fluorine atoms increase electron capture cross-section (NCI-MS) & volatility. GC->ReasonGC ReasonLC Adds tertiary amine for high ESI+ efficiency & fluorescence. LC->ReasonLC

Figure 1: Decision tree for selecting the optimal derivatization pathway based on matrix complexity and required sensitivity.

Protocol A: GC-MS Derivatization with PFPA

Objective: Convert the polar amine into a volatile, stable pentafluoropropionamide. Mechanism: Nucleophilic acyl substitution. Critical Success Factor: Anhydrous conditions and high heat (65°C) to overcome steric hindrance.

Reagents & Equipment
  • Reagent: Pentafluoropropionic Anhydride (PFPA) (Sigma-Aldrich/Merck).

  • Solvent: Ethyl Acetate (EtOAc), anhydrous.

  • Scavenger: Pyridine (optional, acts as acid scavenger/catalyst).

  • Equipment: Heating block capable of 70°C, Nitrogen evaporator.

Step-by-Step Workflow
  • Extraction & Drying:

    • Perform Liquid-Liquid Extraction (LLE) on the sample (e.g., urine basified to pH 12, extract with hexane/ethyl acetate).

    • Evaporate the organic layer to complete dryness under a stream of nitrogen at 40°C. Note: Any residual water will hydrolyze the PFPA reagent.

  • Reagent Addition:

    • To the dried residue, add 50 µL of Ethyl Acetate .

    • Add 50 µL of PFPA .

    • (Optional) Add 10 µL of Pyridine to catalyze the reaction if recovery is low.

  • Incubation (The "Steric Push"):

    • Cap the vial tightly (PTFE-lined cap).

    • Incubate at 65°C for 30 minutes .

    • Expert Insight: Standard amphetamines react at room temperature. This cumyl-amine derivative requires this thermal energy to force the bulky PFPA group onto the hindered nitrogen [1].

  • Evaporation & Reconstitution:

    • Evaporate the reaction mixture to dryness under nitrogen at 40°C. (Removes excess acid and reagent).

    • Reconstitute in 100 µL of Ethyl Acetate .

  • GC-MS Analysis:

    • Inject 1 µL in Splitless mode.

    • Target Ion: Look for the molecular ion (

      
      ) and the characteristic loss of the fluorinated alkyl chain.
      

Protocol B: LC-MS/MS Derivatization with Dansyl Chloride

Objective: Introduce a dimethylaminonaphthalene sulfonyl group to enhance ESI+ ionization and reverse-phase retention. Mechanism: Nucleophilic attack on the sulfonyl chloride sulfur. Critical Success Factor: pH control (must be basic, pH 10-11) and quenching.

Reagents & Equipment
  • Reagent: Dansyl Chloride (Dns-Cl), 1 mg/mL in Acetone or Acetonitrile.

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH adjusted to 11 with NaOH.
    
  • Quench: 1% Formic Acid or Ammonium Hydroxide.[1]

Step-by-Step Workflow
  • Preparation:

    • Dissolve the dry extract (from LLE/SPE) in 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 11) .

    • Why pH 11? The amine must be unprotonated (

      
      ) to act as a nucleophile.
      
  • Reaction:

    • Add 100 µL of Dansyl Chloride solution .

    • Vortex for 30 seconds.

    • Incubate at 60°C for 45-60 minutes in a heating block [2].

    • Note: The reaction mixture should turn pale yellow. If it goes clear, add more Dns-Cl.

  • Quenching (Critical):

    • Add 20 µL of 1% Ammonium Hydroxide or Ethylamine to consume excess Dansyl Chloride.

    • Incubate for 10 minutes.

    • Reasoning: Excess Dns-Cl hydrolyzes to Dansyl-OH, which can interfere with chromatography. Quenching prevents column fouling and side reactions [3].

  • Analysis:

    • Inject directly or dilute with mobile phase (Water/Acetonitrile).[1]

    • Detection: ESI Positive Mode. Monitor the transition of the derivatized parent mass to the specific dansyl fragment (m/z 171 or 156).

Validation & Troubleshooting

Quality Control Criteria
ParameterAcceptance CriteriaTroubleshooting
Derivatization Efficiency > 90% conversion of parent amineIncrease incubation time to 60 mins (GC) or 90 mins (LC). Ensure anhydrous conditions for PFPA.
Stability Derivative stable for 24h at 4°CStore samples in amber vials (Dansyl derivatives are light-sensitive).
Linearity (

)
> 0.995Check internal standard (use deuterated phentermine or similar analog).
Common Pitfalls
  • Moisture in GC Method: PFPA turns into pentafluoropropionic acid in the presence of water, which does not derivatize the amine and damages the GC column. Solution: Use fresh anhydrous ethyl acetate and dry extracts thoroughly.

  • pH Drift in LC Method: If the sample is too acidic, the amine protonates (

    
    ) and cannot react. Solution:  Ensure the buffer capacity is sufficient to maintain pH > 10.
    

References

  • Scientific Research Publishing. (2005). A New GC-MS Method for the Determination of Five Amphetamines in Human Hair.[2] (PFPA derivatization protocols for hindered amines).[3] Link

  • National Institutes of Health (NIH). (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate... (Optimized Dansyl-Cl conditions: pH, Temp, Time). Link

  • BenchChem. (2025).[4] Application Note: Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS. (Quenching and Internal Standard protocols). Link

  • American Chemical Society. (2016).[1] Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling... (Detailed reaction mechanics for Dansyl derivatization). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in "2-(3-Fluorophenyl)propan-2-amine" synthesis

This technical guide addresses the synthesis of 2-(3-fluorophenyl)propan-2-amine (a tertiary benzylic amine). The presence of the meta-fluorine substituent and the steric bulk of the gem-dimethyl group creates a specific...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-(3-fluorophenyl)propan-2-amine (a tertiary benzylic amine). The presence of the meta-fluorine substituent and the steric bulk of the gem-dimethyl group creates a specific set of competing side reactions—primarily elimination (styrene formation) and dimerization .

This guide prioritizes the Organocerium-Mediated Grignard (for precursor synthesis) followed by a Modified Ritter Reaction (for amine installation), as this sequence offers the highest fidelity for this specific scaffold.

Topic: Minimizing Side Reactions & Optimizing Yield Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization Technical Lead: Senior Application Scientist

The Core Challenge: The "Styrene Sink"

The synthesis of 2-(3-fluorophenyl)propan-2-amine hinges on the formation of a tertiary benzylic carbocation. The meta-fluorine atom exerts an inductive electron-withdrawing effect (-I), which destabilizes this carbocation compared to the non-fluorinated analog.

  • Thermodynamic Consequence: The transition state energy for nucleophilic attack (by nitrile) is increased.

  • Kinetic Consequence: The competing E1 elimination pathway (forming the styrene) becomes kinetically favored, acting as a "sink" for your yield.

Reaction Pathway Analysis

The following diagram illustrates the critical divergence point where yield is lost.

ReactionPathway Start 3-Fluoroacetophenone (Precursor) Alcohol Tertiary Alcohol Intermediate Start->Alcohol MeMgBr / CeCl3 (Protocol A) Cation Benzylic Carbocation (CRITICAL NODE) Alcohol->Cation H2SO4 / Acid (Dehydration) Amine Target Amine (2-(3-fluorophenyl)propan-2-amine) Cation->Amine Path A: Ritter Attack (+ Nitrile, then H2O) Styrene Side Product: Styrene (2-(3-fluorophenyl)propene) Cation->Styrene Path B: E1 Elimination (- H+) Dimer Side Product: Dimeric Oligomers Styrene->Dimer Cationic Polymerization

Figure 1: The "Styrene Divergence" in tertiary amine synthesis. The stability of the carbocation determines the ratio of Path A (Target) to Path B (Loss).

Protocol A: High-Fidelity Precursor Synthesis (Organocerium Route)

Objective: Synthesize the precursor 2-(3-fluorophenyl)propan-2-ol without producing enolization byproducts that complicate the downstream Ritter reaction.

The Problem: Standard Grignard addition (MeMgBr) to 3-fluoroacetophenone often suffers from enolization due to the basicity of the Grignard reagent, leading to recovered starting material or aldol condensates.

The Solution: Use Imamoto’s Cerium(III) Chloride method. CeCl₃ activates the ketone and suppresses basicity, favoring nucleophilic addition.

Optimized Protocol
  • Drying CeCl₃ (CRITICAL): Heat CeCl₃·7H₂O (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar must be used to crush the solid as it dries to a fine white powder. Failure here introduces water, killing the Grignard.

  • Slurry Formation: Suspend anhydrous CeCl₃ in dry THF at 0°C. Stir for 1 hour to form a milky suspension.

  • Transmetallation: Add MeLi or MeMgBr (1.2 equiv) dropwise at 0°C. Stir for 30 mins. The reagent becomes an organocerium species (less basic, more nucleophilic).

  • Addition: Cool to -78°C. Add 3-fluoroacetophenone (1.0 equiv) in THF.

  • Workup: Quench with dilute aqueous acetic acid (prevents emulsion).

Why this works: The Fluorine atom makes the carbonyl carbon more electrophilic, but also makes the alpha-protons more acidic. Organocerium reagents are non-basic enough to avoid deprotonating the alpha-position.

Protocol B: The Modified Ritter Reaction (Amine Installation)

Objective: Convert the tertiary alcohol to the amine while suppressing styrene formation.

Standard Conditions: H₂SO₄ / Acetonitrile.[1] Risk: High temperatures and concentrated H₂SO₄ promote rapid E1 elimination.

Recommended "Low-Temp" Protocol

Instead of standard neat H₂SO₄, use a Lewis Acid / Brønsted Acid hybrid system to generate the carbocation more gently.

ParameterStandard RitterRecommended Optimized Protocol
Reagent NaCN or AcetonitrileChloroacetonitrile (ClCH₂CN)
Acid Conc. H₂SO₄H₂SO₄ : AcOH (1:1) or TfOH (cat.)
Temperature 0°C to Room Temp-10°C to 0°C
Cleavage Harsh HydrolysisThiourea / Ethanol Reflux

Step-by-Step:

  • Solvent Choice: Dissolve the tertiary alcohol in Chloroacetonitrile (acts as both solvent and reactant). The electron-withdrawing chlorine makes the cleavage of the intermediate amide easier later.

  • Acid Addition: Add a 1:1 mixture of H₂SO₄ and Glacial Acetic Acid dropwise at -10°C . Do not allow exotherm.

  • Aging: Stir at 0°C for 3-4 hours. Monitor by TLC.[2]

    • Checkpoint: If you see a non-polar spot appearing rapidly, it is the styrene. Lower the temperature.

  • Quench: Pour onto ice/water.

  • Cleavage (The "Mild" Release): The resulting intermediate is a chloroacetamide. Instead of boiling in acid (which can degrade the amine), react the crude amide with Thiourea in refluxing ethanol/acetic acid. This cleaves the amide specifically to release the amine hydrochloride.

Purification Strategy: The "Styrene Wash"

Even with optimized conditions, 5-10% styrene formation is common. Distillation is difficult due to similar boiling points. Use Chemical Separation .

Workup Crude Crude Reaction Mixture (Amine Salt + Styrene + Amide) Step1 1. Dilute with Water 2. Acidify to pH < 2 (HCl) Crude->Step1 Step2 Wash with Ether/Hexanes (Organic Layer) Step1->Step2 Removes Styrene & Unreacted Nitrile Step3 Aqueous Layer (Contains Amine-HCl) Step1->Step3 Retains Target Step4 Basify to pH > 12 (NaOH) Extract with DCM Step3->Step4 Final Pure Amine Step4->Final

Figure 2: Acid-Base extraction workflow specifically designed to remove neutral styrene byproducts.

Troubleshooting & FAQs

Q1: I am seeing a large amount of 2-(3-fluorophenyl)propene (Styrene) in my NMR. Why?

Diagnosis: Your reaction temperature during the acid addition was likely too high, or the acid concentration was too localized. Fix:

  • Dilution: Dilute the alcohol in the nitrile significantly (10:1 ratio) before adding acid.

  • Cryogenics: Perform the acid addition at -15°C. The Ritter attack (S_N1-like) has a lower activation energy than the elimination if the carbocation is kept "cold and slow."

  • Acid Switch: Switch from H₂SO₄ to Triflic Acid (TfOH) (1.1 equiv) in CH₂Cl₂. TfOH is non-oxidizing and often cleaner for fluorinated substrates.

Q2: My yield is low (<30%), and I have unreacted alcohol.

Diagnosis: The meta-fluorine is deactivating the ring, making the formation of the carbocation difficult. Fix: You need a stronger ionization promoter that doesn't encourage elimination.

  • Try: Add Boron Trifluoride Etherate (BF₃·OEt₂) as a co-catalyst. It complexes with the hydroxyl group, turning it into a better leaving group without the extreme protonating power of sulfuric acid.

Q3: I cannot hydrolyze the amide intermediate to the final amine.

Diagnosis: Tertiary benzylic amides are sterically hindered (neopentyl-like environment). Standard acidic hydrolysis (6N HCl, reflux) might take 48+ hours and cause decomposition. Fix:

  • Use the Chloroacetonitrile route (Protocol B). The resulting chloroacetamide cleaves easily with thiourea (1.2 equiv) in EtOH at 80°C for 3 hours. This is the "Method of Choice" for hindered amines.

  • Alternative: Use NaOH / Ethylene Glycol at 150°C (microwave assisted) if you used standard acetonitrile.

Q4: Can I use the direct addition of MeMgBr to 3-fluorobenzonitrile?

Diagnosis: You are attempting to force a double-addition or stop at the imine. Technical Insight: Direct addition of Grignard to a nitrile yields the ketone (after hydrolysis).[3] To get the amine, you would need to trap the intermediate imine with a second nucleophile or reduce it.

  • Verdict: NOT RECOMMENDED for gem-dimethyl amines. The steric hindrance of the first methyl group prevents the second methyl group from attacking the imine salt effectively. The Ritter route is superior for this specific structure.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. Link (Foundational work on CeCl3 suppression of enolization).

  • Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 1948. Link (Original Ritter mechanism).

  • Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile."[4] Synthesis, 2000.[4][5] Link (Key protocol for mild cleavage of hindered amides).

  • Clayden, J., Greeves, N., & Warren, S. "Nucleophilic Addition to C=N bonds." Organic Chemistry, 2nd Edition, Oxford University Press. (General mechanism reference).
  • Reddy, K. L. "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction."[1] Tetrahedron Letters, 2003.[1][4] Link.

Sources

Optimization

Optimizing HPLC separation of "2-(3-Fluorophenyl)propan-2-amine" from its isomers

Subject: Separation of Regioisomers and Peak Shape Optimization for Fluorinated Cumylamines Executive Summary & Molecule Analysis Target Molecule: 2-(3-Fluorophenyl)propan-2-amine Class: Fluorinated Phentermine Analog (C...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Separation of Regioisomers and Peak Shape Optimization for Fluorinated Cumylamines

Executive Summary & Molecule Analysis

Target Molecule: 2-(3-Fluorophenyl)propan-2-amine Class: Fluorinated Phentermine Analog (Cumylamine derivative) Chemical Nature: Achiral, Basic Primary Amine (


)
Critical Impurities (Isomers): 
  • Regioisomers (Primary Challenge): 2-(2-Fluorophenyl)... (Ortho) and 2-(4-Fluorophenyl)... (Para).[1][2][3][4][5][6]

  • Constitutional Isomers: 1-(3-Fluorophenyl)propan-2-amine (3-Fluoroamphetamine).

The Core Challenge: Standard C18 columns often fail to separate the ortho-, meta-, and para- isomers of fluorinated aromatics because these isomers possess nearly identical hydrophobicity (


). Separation requires a stationary phase that exploits shape selectivity  and 

electron interactions
. Furthermore, as a basic amine, the target is prone to severe peak tailing due to interactions with residual silanols on the silica surface.[5][7]

Core Separation Protocol (The "Golden" Method)

Do not start with a standard C18 column. For fluorinated aromatic isomers, Pentafluorophenyl (PFP) stationary phases are the industry standard due to their specific fluorine-fluorine and dipole-dipole interaction mechanisms.

Recommended Method Parameters
ParameterSpecificationRationale
Stationary Phase Pentafluorophenyl (PFP) (e.g., Supelco Ascentis Express F5, Phenomenex Kinetex F5, or Thermo Hypersil GOLD PFP)PFP phases offer high shape selectivity for halogenated isomers and strong

retention mechanisms that differentiate ortho/meta/para positions.
Organic Modifier Methanol (MeOH) Critical: Acetonitrile (ACN) has its own

-electrons which can interfere with the PFP stationary phase's

interactions. MeOH preserves these interactions, enhancing resolution.
Aqueous Buffer 10-20 mM Ammonium Formate (pH 3.0) Low pH suppresses silanol ionization (reducing tailing). Ammonium ions compete with the amine for binding sites.
Alternative Buffer 0.1% Trifluoroacetic Acid (TFA) Use only if MS sensitivity is not a priority. TFA acts as an ion-pairing agent, masking the amine charge and sharpening peaks significantly.
Column Temp 25°C - 30°C Lower temperatures favor the steric/shape selectivity mechanisms required to separate the isomers.

Troubleshooting Guides (Q&A)

Issue A: "I cannot separate the 3-Fluoro target from the 4-Fluoro impurity."

Diagnosis: Lack of Selectivity (


).
The hydrophobic difference between the meta (3-F) and para (4-F) isomers is negligible. If you are using C18, you are relying on a mechanism that cannot distinguish them.

Corrective Actions:

  • Switch to PFP: If you haven't already, move to a PFP column. The electron-deficient ring of the PFP phase interacts differently with the electron-withdrawing fluorine at the meta vs para positions.

  • Swap ACN for MeOH: If already on PFP, ensure you are using Methanol. Acetonitrile suppresses the

    
     interactions necessary for this separation.
    
  • Lower the Temperature: Reduce column oven temperature to 20°C. Isomer separation is often entropically driven; lower temperatures "freeze" the molecules into their preferred interaction states, improving resolution.

Issue B: "The amine peak is tailing severely (Asymmetry > 1.5)."

Diagnosis: Silanol Interaction.[5][7] The target is a strong base. At neutral pH, it is protonated (


) and interacts ionically with deprotonated silanols (

) on the column hardware or silica support.

Corrective Actions:

  • The "High pH" Strategy (Best for Peak Shape):

    • Protocol: Use a Hybrid-Silica column (e.g., Waters XBridge Phenyl or Agilent Poroshell HPH).

    • Mobile Phase: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mechanism:[5][8] At pH 10.5, the amine is deprotonated (neutral). Neutral amines do not interact with silanols, resulting in perfectly symmetrical peaks. Note: Ensure your column is rated for pH > 10.

  • The "Ion Pairing" Strategy (Best for Standard Silica):

    • Protocol: Add 0.05% to 0.1% TFA to the mobile phase.

    • Mechanism:[5][8] TFA forms a hydrophobic ion pair with the amine and saturates the silanol sites.

Issue C: "Retention times are drifting between injections."

Diagnosis: Incomplete Equilibration or "Phase Collapse" (Dewetting). Fluorinated phases can be hydrophobic but also contain polar character.

Corrective Actions:

  • Equilibration Time: PFP columns require longer equilibration than C18 due to the complex surface chemistry. Allow at least 20 column volumes before starting the run.

  • Buffer Concentration: Ensure buffer is at least 10mM. Low ionic strength leads to fluctuating retention for ionic compounds like amines.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for optimizing the separation of 2-(3-Fluorophenyl)propan-2-amine.

HPLC_Optimization Start Start: HPLC Method Dev Target: 2-(3-Fluorophenyl)propan-2-amine Check_Res Check Resolution (Rs) between 3-F, 2-F, and 4-F isomers Start->Check_Res Res_Good Resolution > 1.5? Check_Res->Res_Good No No Res_Good->No Co-elution Yes Yes Res_Good->Yes Separated Check_Shape Check Peak Shape (Asymmetry Factor) Shape_Good Asymmetry < 1.2? Check_Shape->Shape_Good Shape_Good->No Tailing Shape_Good->Yes Final_Method Method Validated Switch_PFP Action: Switch to PFP Column (Maximize Shape Selectivity) Switch_PFP->Check_Res Switch_MeOH Action: Change Organic to Methanol (Enhance pi-pi interactions) Switch_MeOH->Check_Res Lower_Temp Action: Lower Temp to 20-25°C Lower_Temp->Check_Res Check_pH Is Column High-pH Stable? Check_pH->No Standard Silica Check_pH->Yes Hybrid Silica High_pH Action: Use pH 10.5 Buffer (Ammonium Bicarbonate) High_pH->Check_Shape Low_pH Action: Use Low pH (3.0) Add 0.1% TFA or High Ionic Strength Low_pH->Check_Shape No->Switch_PFP Using C18? No->Switch_MeOH Using ACN? No->Lower_Temp Already on PFP/MeOH? No->Check_pH No->Low_pH Yes->Check_Shape Yes->Final_Method Yes->High_pH

Caption: Decision tree for optimizing resolution of fluorinated regioisomers and correcting amine peak tailing.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a pentafluorophenylpropyl stationary phase. Journal of Chromatography A. Link

    • Context: Establishes the mechanism of PFP phases for separating polar and basic compounds via c
  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

    • Context: Provides comparative data on column selectivity, highlighting the unique position of fluorin
  • Thermo Fisher Scientific. HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Application Note. Link

    • Context: Validates the use of PFP columns specifically for separating fluorin
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

    • Context: Authoritative source on troubleshooting peak tailing for amines (like the target molecule) using high pH or specific modifiers.

Sources

Troubleshooting

Addressing variability in "2-(3-Fluorophenyl)propan-2-amine" induced dopamine release

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers investigating dopamine release induced by 2-(3-Fluorophenyl)propan-2-amine. This guide is designed to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers investigating dopamine release induced by 2-(3-Fluorophenyl)propan-2-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of your experiments and address the inherent variability in neurochemical assays. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Introduction: Understanding the Challenge

2-(3-Fluorophenyl)propan-2-amine is a structural analogue of other fluorinated amphetamines, a class of compounds known to act as monoamine releasing agents.[1] It is presumed to primarily induce the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by interacting with their respective transporters.[2] Researchers studying this compound often face significant variability in the magnitude and kinetics of dopamine release. This variability can stem from a multitude of factors, including compound integrity, experimental design, biological sample properties, and the analytical methods employed. This guide provides a structured approach to identifying and mitigating these sources of variability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the compound and its interaction with the dopaminergic system.

Q1: What is the presumed mechanism of action for 2-(3-Fluorophenyl)propan-2-amine-induced dopamine release?

A1: Based on its structural similarity to amphetamine and its fluorinated analogues, 2-(3-Fluorophenyl)propan-2-amine is hypothesized to be a substrate for the dopamine transporter (DAT).[3] Its mechanism is likely two-fold:

  • Competitive Inhibition of Reuptake: It competes with dopamine for binding to DAT, reducing the clearance of synaptic dopamine.

  • Transporter-Mediated Efflux (Reverse Transport): The primary mechanism is thought to be its transport into the presynaptic terminal via DAT. Once inside, it disrupts the vesicular storage of dopamine by interfering with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine. This high cytosolic concentration causes the dopamine transporter to reverse its direction, actively transporting dopamine out of the neuron and into the synapse.[4][5]

G cluster_0 Presynaptic Terminal Compound 2-(3-Fluorophenyl)propan-2-amine DAT_out DAT (extracellular) Compound->DAT_out 1. Binds to DAT DAT_in DAT (intracellular) DAT_out->DAT_in 2. Transported into neuron VMAT2 VMAT2 DAT_in->VMAT2 3. Disrupts vesicular storage DA_synapse DAT_in->DA_synapse 6. Reverse Transport (Efflux) Vesicle Synaptic Vesicle DA_cyto Vesicle->DA_cyto 4. DA moves to cytosol DA_vesicle DA_cyto->DAT_in 5. High cytosolic DA Postsynaptic Postsynaptic Receptors DA_synapse->Postsynaptic 7. Binds to receptors

Caption: Presumed mechanism of 2-(3-Fluorophenyl)propan-2-amine action.

Q2: What are the primary sources of experimental variability when studying this compound?

A2: Variability can be broadly categorized into three areas:

  • Chemical Factors: Purity of the compound, presence of stereoisomers, stability in solution, and accuracy of concentration. Amphetamine isomers are known to have different effects on dopamine release kinetics.[6]

  • Biological Factors: The specific brain region being studied (e.g., nucleus accumbens vs. dorsal striatum), the age and species of the animal model, and the intrinsic probability of dopamine release, which can vary between brain domains.[7] Additionally, the firing state of dopamine neurons can significantly alter release patterns.[5]

  • Methodological Factors: The choice of assay (in vitro vs. in vivo), the parameters of the chosen technique (e.g., microdialysis flow rate, voltammetry waveform), and tissue damage during probe implantation can all introduce variability.[8]

Q3: How should 2-(3-Fluorophenyl)propan-2-amine be stored and handled to ensure stability?

A3: As an amine, the compound may be susceptible to oxidation and degradation.

  • Storage: Store the solid form (preferably as a salt, e.g., HCl) in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). A desiccator at -20°C is ideal.

  • Solution Preparation: Prepare stock solutions in a suitable solvent like DMSO for long-term storage at -20°C or -80°C. For aqueous solutions for immediate use, use deoxygenated buffers. Prepare fresh working solutions daily from the frozen stock to minimize degradation. The related compound 2-(3-Fluorophenyl)ethylamine is stored at 2-8°C, suggesting some stability at refrigerated temperatures.[9]

  • Validation: Periodically verify the concentration and purity of your stock solution using an appropriate analytical method, such as HPLC or LC-MS.[10]

Q4: Is stereoisomerism a concern for this compound?

A4: Yes. The molecule has a chiral center at the second carbon of the propane chain, meaning it exists as two stereoisomers (R- and S-enantiomers). For many psychoactive amphetamines, the S-enantiomer is significantly more potent in inducing dopamine release than the R-enantiomer.[11] Experiments using a racemic mixture (a 50/50 mix of both) may yield results that are an average of the two isomers' effects. If high precision and reproducibility are required, it is crucial to use a stereochemically pure form of the compound and to specify which isomer was used in all reports.

Section 2: Troubleshooting Guide

This guide is formatted to help you quickly identify and solve common experimental problems.

Problem Observed Potential Cause Recommended Action & Scientific Rationale
No or unexpectedly low dopamine release. 1. Compound Degradation/Purity: The compound may have degraded, or the purity may be lower than stated.Action: Prepare fresh solutions from a validated solid stock. Verify concentration and purity via HPLC. Rationale: The amine functional group can be prone to oxidation, reducing the effective concentration of the active compound.
2. Incorrect pH of Solution: The compound's charge state can affect its ability to cross cell membranes and interact with transporters.Action: Ensure the final buffer pH is physiological (~7.4). Prepare the compound in a vehicle that does not significantly alter the pH of the experimental medium. Rationale: Most transporters have optimal function within a narrow physiological pH range.
3. Inactive Biological Preparation: Synaptosomes may have lost viability, or the brain slice may be unhealthy. In in vivo studies, the microdialysis probe may be placed incorrectly.Action: Use a positive control like amphetamine or KCl to confirm the preparation is capable of releasing dopamine. For in vivo work, confirm probe placement histologically post-experiment. Rationale: A positive control validates the biological component of your assay, isolating the problem to the test compound.
High variability between replicates. 1. Inconsistent Compound Dosing: Inaccurate pipetting or dilution errors.Action: Calibrate pipettes regularly. Use a standardized serial dilution protocol. Rationale: Dopamine release is highly dose-dependent. Small variations in concentration can lead to large differences in effect.
2. Biological Sample Heterogeneity: Intrinsic differences between animals or tissue preparations.Action: Increase the sample size (N). For in vitro work, pool tissue from multiple animals for synaptosome preparations. Normalize data to a baseline or a positive control response. Rationale: Biological systems have inherent variability.[7] Increasing N and normalizing data helps to distinguish the true effect from random noise.
3. Assay Timing and Kinetics: Inconsistent incubation times or sampling intervals.Action: Use a timer for all incubation steps. For kinetic studies, ensure sampling intervals are precise.[12] Rationale: The dopamine release and reuptake processes are dynamic. Consistent timing is critical for capturing comparable points on the response curve.
Unexpected toxicity or secondary effects. 1. Off-Target Effects: The compound may be acting on other neurotransmitter systems (e.g., serotonin, norepinephrine).Action: Co-administer selective antagonists for other monoamine transporters or receptors to isolate the dopaminergic component. Measure other neurotransmitters (NE, 5-HT) if possible. Rationale: Fluorinated amphetamines are often non-selective and act as releasing agents for all three major monoamines.[1]
2. Neurotoxic Metabolites or Oxidative Stress: High concentrations or prolonged exposure can lead to neurotoxicity, similar to other amphetamines.[4]Action: Perform a dose-response curve to identify the lowest effective concentration. Include cell viability assays (e.g., LDH or MTT assay) in in vitro experiments. Rationale: Amphetamine-induced neurotoxicity is well-documented and often involves oxidative stress and excitotoxicity.[4]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always optimize parameters for your specific laboratory conditions.

Protocol 1: In Vitro Dopamine Release Assay from Rat Striatal Synaptosomes

This protocol measures the compound's ability to release pre-loaded [³H]dopamine from isolated nerve terminals.

1. Reagent and Buffer Preparation:

  • Krebs-Ringer Buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose. Adjust to pH 7.4. Keep on ice.

  • [³H]Dopamine Stock: Prepare a working solution in KRH buffer to a final concentration of ~50 nM.

  • Test Compound: Prepare a 1000x stock in DMSO. Dilute to 2x final concentration in KRH buffer immediately before use.

2. Synaptosome Preparation:

  • Dissect striata from euthanized rats on a cold plate and homogenize in ice-cold 0.32 M sucrose.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Centrifuge the supernatant at 12,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in ice-cold KRH buffer.

3. Dopamine Release Assay:

  • Aliquot the synaptosomal suspension into microcentrifuge tubes.

  • Add [³H]Dopamine to a final concentration of 50 nM and incubate for 15 minutes at 37°C to allow for uptake.

  • Wash the synaptosomes three times with 1 mL of ice-cold KRH buffer, centrifuging at 10,000 x g for 5 minutes between washes to remove extracellular [³H]Dopamine.

  • Resuspend the final pellet in 37°C KRH buffer.

  • Initiate the release by adding an equal volume of 2x test compound solution (or vehicle/positive control).

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by placing tubes on ice and centrifuging at 12,000 x g for 5 minutes.

  • Carefully collect the supernatant (contains released [³H]Dopamine) and lyse the pellet (contains remaining [³H]Dopamine) with a scintillation cocktail.

  • Quantify the radioactivity in both fractions using a liquid scintillation counter.

  • Express release as a percentage of the total [³H]Dopamine present at the start of the incubation.

Protocol 2: In Vivo Dopamine Measurement via Microdialysis

This protocol measures extracellular dopamine levels in the brain of an awake, freely moving animal.[13][14]

G A 1. Stereotaxic Surgery: Implant guide cannula above target (e.g., Nucleus Accumbens) B 2. Recovery Period (Minimum 3-5 days) A->B C 3. Probe Insertion & Equilibration: Insert microdialysis probe. Perfuse with aCSF at 0.5-2.0 µL/min for 1-2 hours. B->C D 4. Baseline Collection: Collect 3-4 dialysate samples (e.g., every 20 min) to establish stable baseline. C->D E 5. Compound Administration: Administer 2-(3-Fluorophenyl)propan-2-amine (e.g., via i.p. injection). D->E F 6. Post-Injection Sampling: Continue collecting dialysate samples for 2-3 hours. E->F G 7. Sample Analysis: Quantify dopamine in dialysates using HPLC-ECD. F->G H 8. Data Analysis: Express results as % change from baseline. G->H

Caption: Workflow for an in vivo microdialysis experiment.

1. Surgical Procedure:

  • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens).

  • Secure the cannula assembly to the skull with dental cement.

  • Allow the animal to recover for at least 5-7 days.

2. Microdialysis Experiment:

  • Gently insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula into the target region.

  • Connect the probe to a microinfusion pump and a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1.0 µL/min).

  • Allow the system to equilibrate for at least 90 minutes.

  • Begin collecting baseline dialysate samples into vials containing an antioxidant (e.g., perchloric acid) every 10-20 minutes.

  • After establishing a stable baseline (3-4 samples), administer the test compound (e.g., intraperitoneal injection).

  • Continue collecting samples for the desired post-injection period (e.g., 3 hours).

  • Store samples at -80°C until analysis.

3. Sample Analysis (HPLC-ECD):

  • Analyze dialysate samples for dopamine concentration using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[8]

  • The system typically consists of a C18 reverse-phase column and an electrochemical detector with a glassy carbon working electrode set at an oxidizing potential (e.g., +0.7 V).[8]

  • Quantify dopamine levels by comparing peak heights or areas to those of external standards.

4. Data Analysis:

  • Calculate the average dopamine concentration from the baseline samples.

  • Express all post-injection dopamine concentrations as a percentage of this baseline average. This normalization helps to control for inter-animal variability in basal dopamine levels.

References

  • Withdrawal from 3-Fluoroethamphetamine induces hyperactivity and depression-like behaviors in male mice. PubMed.
  • 2-(3-Fluorophenyl)ethylamine. Chem-Impex.
  • 3-FMA. PsychonautWiki.
  • Role of dopamine D1 receptor in 3-fluoromethamphetamine-induced neurotoxicity in mice.
  • Differential effects of amphetamine isomers on dopamine release in the rat striatum and nucleus accumbens core. Psychopharmacology.
  • Variable Dopamine Release Probability and Short-Term Plasticity between Functional Domains of the Primate Stri
  • In vitro assays for the functional characterization of the dopamine transporter (D
  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry.
  • Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. Journal of Neurochemistry.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega.
  • Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.net.
  • Microdialysis of dopamine interpreted with quantitative model incorporating probe implant
  • Carrier-dependent and Ca(2+)-dependent 5-HT and dopamine release induced by (+)-amphetamine, 3,4-methylendioxymethamphetamine, p-chloroamphetamine and (+)-fenfluramine. British Journal of Pharmacology.
  • Microdialysis services
  • The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP).
  • Effects of the enantiomers of MDA, MDMA and related analogues on [3H]serotonin and [3H]dopamine release from superfused rat brain slices. European Journal of Pharmacology.

Sources

Optimization

"2-(3-Fluorophenyl)propan-2-amine" stability in different solvents and temperatures

Welcome to the technical support guide for 2-(3-Fluorophenyl)propan-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-Fluorophenyl)propan-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound. Given the limited direct stability data for this specific molecule, this guide synthesizes information from structurally analogous compounds and fundamental chemical principles to offer robust troubleshooting advice and experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of 2-(3-Fluorophenyl)propan-2-amine.

Q1: What is 2-(3-Fluorophenyl)propan-2-amine, and what are its key structural features?

A1: 2-(3-Fluorophenyl)propan-2-amine, also known as 3-fluoro-alpha,alpha-dimethylphenethylamine, is a phenethylamine derivative. Its key structural features include a phenyl ring substituted with a fluorine atom at the meta (3) position, and a propan-2-amine side chain. The amine group is a tertiary amine, which generally imparts greater thermal stability compared to primary or secondary amines because it cannot form carbamates, a common degradation pathway for other amines.[1][2]

Q2: What are the primary factors that can affect the stability of this compound in the lab?

A2: The main factors influencing the stability of 2-(3-Fluorophenyl)propan-2-amine are temperature, solvent choice, pH, light exposure, and the presence of oxidizing agents.[3] Elevated temperatures can accelerate degradation reactions, while the polarity and proticity of the solvent can influence reaction pathways.[1][4] Like many pharmaceuticals, the compound may be susceptible to degradation under improper storage conditions.[5][6]

Q3: How does the fluorine substituent impact the molecule's stability?

A3: The carbon-fluorine bond is very strong, which generally imparts metabolic and chemical stability to the molecule.[7] However, the presence of fluorine, an electron-withdrawing group, can influence the reactivity of the aromatic ring and the pKa of the amine group. While it often serves to block metabolic soft spots, it is not a guarantee against degradation, and in some cases, enzymatic or chemical processes can lead to defluorination.[8]

Q4: Is this compound expected to be stable in aqueous solutions?

A4: As a tertiary amine, 2-(3-Fluorophenyl)propan-2-amine is expected to be more thermally stable in aqueous solutions than primary or secondary amines.[1][9] However, the stability can be affected by pH. In acidic solutions, the amine will be protonated, which can protect it from certain oxidative degradation pathways. Conversely, in basic solutions, the free amine is more susceptible to oxidation. The polarity of water makes it a good solvent for stabilizing ionic species, which can affect degradation equilibria.[1]

Q5: What are the recommended general storage conditions for this compound?

A5: For long-term storage, it is recommended to store 2-(3-Fluorophenyl)propan-2-amine as a solid in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8 °C). For solutions, it is advisable to use freshly prepared solutions or to store stock solutions at -20°C or -80°C in an appropriate solvent, aliquoted to avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide

This guide provides a problem-solution format to address specific issues you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of compound purity over time in a stock solution (e.g., in DMSO or Methanol). 1. Solvent-Mediated Degradation: The solvent may be participating in a degradation reaction. 2. Oxidation: The amine group may be oxidizing, especially if exposed to air. 3. Temperature Fluctuation: The solution may be stored at an inappropriate temperature or undergoing freeze-thaw cycles.[5][6]1. Test Alternative Solvents: Prepare small batches in different solvents (e.g., Acetonitrile, Ethanol) and monitor stability by HPLC. 2. Inert Atmosphere: Degas the solvent before use and store the solution under an inert atmosphere (e.g., Argon or Nitrogen). 3. Optimize Storage: Aliquot the stock solution into smaller, single-use vials and store at a consistent -80°C.
Appearance of unexpected peaks in HPLC chromatogram after sample workup. 1. pH-Induced Degradation: Extreme pH during extraction or workup could be causing hydrolysis or other reactions. 2. Reaction with Reagents: The compound may be reacting with other chemicals in your workup procedure. 3. Photodegradation: Exposure to UV or ambient light during the procedure.[3]1. Buffer pH: Ensure all aqueous solutions used during workup are buffered to a neutral or slightly acidic pH. 2. Control Experiments: Run a control sample of the compound through the workup procedure without other reagents to isolate the cause. 3. Protect from Light: Perform experimental steps in a fume hood with the sash down or use amber vials.
Inconsistent results in biological assays. 1. Degradation in Assay Media: The compound may be unstable in the complex biological medium (e.g., cell culture media with serum) at 37°C. 2. Adsorption to Plastics: The compound may be adsorbing to the surface of pipette tips or microplates.1. Media Stability Study: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by LC-MS. 2. Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips. 3. Include Controls: Always run a fresh dilution of a validated stock solution as a positive control.
Solid material changes color or consistency. 1. Oxidation/Hygroscopicity: The solid may be reacting with air or absorbing moisture. 2. Polymorphism: The crystalline structure may be changing over time or with temperature changes.1. Improve Storage: Store the solid material in a desiccator under an inert atmosphere. 2. Re-characterize: Analyze the material by techniques like DSC (Differential Scanning Calorimetry) or XRPD (X-ray Powder Diffraction) to check for physical changes.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues with 2-(3-Fluorophenyl)propan-2-amine.

Stability_Troubleshooting start Stability Issue Observed (e.g., Purity Loss, New Peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_solvent Investigate Solvent Effects solvent_issue Solvent-Mediated Degradation? check_solvent->solvent_issue check_procedure Analyze Experimental Procedure (pH, Reagents, Temp) procedure_issue Procedural Stressor? check_procedure->procedure_issue storage_ok->check_solvent Yes correct_storage Action: Optimize Storage (Lower Temp, Protect from Light, Use Inert Gas) storage_ok->correct_storage No solvent_issue->check_procedure No change_solvent Action: Change Solvent (e.g., Aprotic vs. Protic) Test Stability in New Solvent solvent_issue->change_solvent Yes modify_procedure Action: Modify Procedure (Buffer pH, Use Amber Vials, Control Temperature) procedure_issue->modify_procedure Yes retest Retest Stability procedure_issue->retest No (Issue Unresolved, Consider Forced Degradation Study) correct_storage->retest change_solvent->retest modify_procedure->retest

Caption: A decision tree for troubleshooting stability issues.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of 2-(3-Fluorophenyl)propan-2-amine.

Protocol 1: Solution Stability Assessment via HPLC

This protocol outlines a systematic approach to evaluate the stability of the compound in various solvents over time.

Objective: To determine the degradation rate of 2-(3-Fluorophenyl)propan-2-amine in different solvents at various temperatures.

Materials:

  • 2-(3-Fluorophenyl)propan-2-amine

  • HPLC-grade solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Water (H₂O), Phosphate Buffered Saline (PBS, pH 7.4)

  • HPLC system with UV detector

  • Temperature-controlled incubators/ovens

  • Amber HPLC vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 2-(3-Fluorophenyl)propan-2-amine in each test solvent to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • Sample Incubation:

    • Aliquot 100 µL of each stock solution into separate, clearly labeled amber HPLC vials.

    • Prepare triplicate samples for each condition (solvent, temperature, time point).

    • Place the vials in incubators set to the desired temperatures (e.g., 4°C, 25°C, 40°C).

    • Prepare a set of "Time 0" samples by immediately diluting an aliquot of each stock solution for HPLC analysis.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one set of vials from each temperature condition.

    • Allow vials to return to room temperature.

    • Dilute the samples to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A generic starting method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

      • Gradient: 10-90% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % remaining versus time for each condition to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[10][11] These studies are a regulatory expectation and help in developing stability-indicating analytical methods.[12][13]

Objective: To identify the degradation pathways of 2-(3-Fluorophenyl)propan-2-amine under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 1 mg/mL in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress (Solution): 1 mg/mL in water at 80°C for 48 hours.

  • Thermal Stress (Solid): Solid compound at 80°C for 48 hours.

  • Photostability: Solid compound and a solution (1 mg/mL in ACN:Water) exposed to ICH Q1B-compliant light conditions.

Methodology:

  • Prepare samples as described above. Include a control sample (unstressed) for comparison.

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a high-resolution LC-MS/MS method to separate and identify the parent compound and any degradants.

  • Aim for 5-20% degradation.[12] If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.

  • Characterize the structure of significant degradation products using the MS/MS fragmentation data.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution in Test Solvent acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Solid & Solution, 80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by LC-MS/MS (Parent + Degradants) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze quantify Quantify Degradation (%) analyze->quantify identify Identify Degradation Products quantify->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

Section 4: Data Summary

The following tables summarize the expected stability of 2-(3-Fluorophenyl)propan-2-amine based on the chemical principles of analogous tertiary amines. Actual experimental data should be generated to confirm these trends.

Table 1: Predicted Relative Stability in Common Solvents at 40°C

SolventSolvent TypePredicted 7-Day Stability (% Remaining)Rationale
AcetonitrileAprotic, Polar>98%Aprotic nature minimizes pathways like hydrolysis. Generally a good choice for stability.
DMSOAprotic, Polar>95%Can be slightly hygroscopic and may contain peroxide impurities, potentially leading to minor oxidation.
MethanolProtic, Polar90-95%Protic nature could potentially facilitate certain degradation pathways, though less reactive than water.
WaterProtic, Polar85-95%Polarity can stabilize intermediates. Risk of hydrolysis of impurities or oxidative degradation.[1]
PBS (pH 7.4)Aqueous Buffer85-95%Similar to water, but salts could potentially catalyze degradation.

Table 2: Predicted Impact of Temperature on Stability in Aqueous Solution (pH 7)

TemperaturePredicted 7-Day Stability (% Remaining)Rationale
-20°C>99%Frozen state significantly slows down all chemical reactions.
4°C>98%Low temperature minimizes degradation rates. Ideal for short-term refrigerated storage.
25°C (RT)90-98%A noticeable increase in degradation may occur compared to refrigerated storage.
40°C85-95%Accelerated degradation is expected. Each 10°C increase can exponentially increase degradation rates.[4]

References

  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH . (2022). Industrial & Engineering Chemistry Research. [Link]

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications . (n.d.). ACS Publications. [Link]

  • Temperature Control in Pharmaceutical Stability - Biolife Solutions . (2019). Biolife Solutions. [Link]

  • Fluorine in psychedelic phenethylamines - ResearchGate . (2012). ResearchGate. [Link]

  • Stability of selected substances related to the clandestine production of amphetamine-type stimulants in wastewater:Identification of transformation products | Request PDF - ResearchGate . (n.d.). ResearchGate. [Link]

  • Analytical Methods - RSC Publishing . (n.d.). Royal Society of Chemistry. [Link]

  • 2-(3-Fluorophenyl)propan-1-amine | C9H12FN | CID 43316805 - PubChem . (n.d.). PubChem. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH . (n.d.). National Institutes of Health. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group . (2023). QbD Group. [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends - MDPI . (2020). MDPI. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed . (2016). PubMed. [Link]

  • Impact of Solvent on the Thermal Stability of Amines - SINTEF . (n.d.). SINTEF. [Link]

  • THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications . (2022). PCCA. [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters . (2019). ACS Publications. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH . (n.d.). National Institutes of Health. [Link]

  • Fluorine in psychedelic phenethylamines - PubMed - NIH . (n.d.). National Institutes of Health. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline . (n.d.). Pharmaguideline. [Link]

  • Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes - Taylor & Francis . (2014). Taylor & Francis Online. [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins . (2021). Eurofins. [Link]

  • New Formulation of Tertiary Amines for Thermally Stable and Cost-Effective Chemical Additive: Synthesis Procedure and Displacement Tests for High-Temperature Tertiary Recovery in Steam Applications - OnePetro . (2021). OnePetro. [Link]

  • Thermal stability and decomposition of pharmaceutical compounds | Request PDF . (n.d.). ResearchGate. [Link]

  • Importance of Temperature Control in Pharmaceutical Stability Storage - SciSafe . (2019). SciSafe. [Link]

  • Basic Properties of Amines - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine | Request PDF - ResearchGate . (n.d.). ResearchGate. [Link]

  • III Analytical Methods . (n.d.). Ministry of the Environment, Government of Japan. [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF - ResearchGate . (n.d.). ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . (2022). ACD/Labs. [Link]

  • 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem . (n.d.). PubChem. [Link]

  • (2S)-2-amino-3-(3-fluorophenyl)propanoic acid - PubChem . (n.d.). PubChem. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration . (n.d.). ResearchGate. [Link]

  • Determination of flufenamic acid and mefenamic acid in pharmaceutical preparations and biological fluids using flow injection analysis with tris(2,2′-bipyridyl)ruthenium(II) chemiluminescence detection - ResearchGate . (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Fluorophenyl)propan-2-amine via Imine Formation

Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH control during the imine formation step. Here, we will dissect the causality behind experimental choices and offer robust troubleshooting strategies to ensure the successful synthesis of this key intermediate.

I. Foundational Principles: The "Goldilocks" Dilemma of pH in Imine Formation

The synthesis of 2-(3-Fluorophenyl)propan-2-amine typically proceeds through the reductive amination of 3-fluorophenylacetone. A crucial intermediate in this process is the corresponding imine, formed by the reaction of the ketone with an amine source, such as ammonia.[1] The formation of this imine is a reversible, acid-catalyzed reaction, and its success hinges on maintaining the pH within a narrow, optimal window.[2][3]

The rate of imine formation exhibits a strong dependence on pH, with the maximum rate typically observed in a weakly acidic environment, around pH 4-5.[2][4][5] This phenomenon can be understood by considering the two key steps of the mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone.[1] For this to occur, the amine must be in its unprotonated, nucleophilic form.

  • Dehydration: The resulting carbinolamine intermediate must then be dehydrated to form the imine. This step is acid-catalyzed, as protonation of the hydroxyl group converts it into a good leaving group (water).[2][5]

This creates a "Goldilocks" scenario where the pH must be "just right":

  • At low pH (highly acidic): The amine nucleophile is extensively protonated to its non-nucleophilic ammonium conjugate acid, which stifles the initial nucleophilic attack.[3][5][6]

  • At high pH (neutral to basic): While the amine is readily available in its nucleophilic form, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate, slowing down the overall reaction.[3][5][6]

Therefore, precise pH control is paramount to balance these opposing requirements and maximize the yield of the desired imine intermediate.

pH_Effect_on_Imine_Formation cluster_low_ph Low pH (< 4) cluster_optimal_ph Optimal pH (4-5) cluster_high_ph High pH (> 6) Low_pH_Node High [H+] Amine is Protonated (Non-nucleophilic) Low_pH_Result Rate Limiting Step: Nucleophilic Attack Low_pH_Node->Low_pH_Result Optimal_pH_Node Balanced Protonation Sufficient Nucleophilic Amine Effective Dehydration Optimal_pH_Result Maximum Reaction Rate Optimal_pH_Node->Optimal_pH_Result High_pH_Node Low [H+] Inefficient Dehydration of Carbinolamine High_pH_Result Rate Limiting Step: Dehydration High_pH_Node->High_pH_Result Troubleshooting_Workflow Start Low Imine Yield Check_pH Is pH between 4-5? Start->Check_pH Adjust_pH Adjust pH to 4-5 Check_pH->Adjust_pH No Check_Water Is water being removed? Check_pH->Check_Water Yes Adjust_pH->Check_pH Remove_Water Implement water removal (e.g., Dean-Stark, Mol. Sieves) Check_Water->Remove_Water No Check_Reagents Are reagents pure? Check_Water->Check_Reagents Yes Remove_Water->Check_Water Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Check_Reagents

Caption: A decision-making workflow for troubleshooting low imine yield.

III. Experimental Protocol: pH-Controlled Imine Formation

This protocol provides a general framework for the synthesis of the imine intermediate. It is essential to adapt the specific quantities and conditions based on the scale of the reaction and available laboratory equipment.

Materials:

  • 3-Fluorophenylacetone

  • Ammonia source (e.g., ammonium acetate, aqueous ammonia)

  • Anhydrous solvent (e.g., toluene, methanol)

  • Weak acid for pH adjustment (e.g., acetic acid)

  • Dehydrating agent (e.g., anhydrous MgSO₄ or 4Å molecular sieves)

  • Reaction vessel equipped with a magnetic stirrer, condenser, and (optional) Dean-Stark trap

  • pH meter or suitable pH paper

Procedure:

  • Setup: To a clean, dry reaction vessel, add 3-fluorophenylacetone and the anhydrous solvent. Begin stirring.

  • Amine Addition: Add the ammonia source to the reaction mixture.

  • Initial pH Measurement: After a few minutes of stirring, measure the pH of the mixture.

  • pH Adjustment: Adjust the pH to the 4.5-5.0 range by the dropwise addition of a dilute solution of acetic acid.

  • Water Removal (if applicable): If using a Dean-Stark trap, begin heating the reaction to reflux and collect the water azeotropically. If using a dehydrating agent, add it to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC, checking for the consumption of the starting ketone and the formation of the imine product.

  • pH Maintenance: Periodically check and readjust the pH as needed throughout the course of the reaction.

  • Work-up: Once the reaction is complete, the imine can be used directly in the subsequent reduction step or isolated after an appropriate work-up procedure.

IV. Data Summary: pH Optima for Reductive Amination
Reaction StageKey TransformationOptimal pH RangeRationale
Imine Formation Ketone + Amine → Imine4.0 - 5.5Balances the need for a nucleophilic amine and acid-catalyzed dehydration. [2][4][5]
Reductive Amination Imine + Reducing Agent → Amine6.0 - 7.0Favors the formation of the iminium ion, which is more readily reduced than the ketone, especially with reagents like NaBH₃CN. [2][7][8]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Imines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 17). Synthesis of Imines from Primary Amines and Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation. Organic Chemistry II. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. Retrieved from [Link]

  • Gawroński, J., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4567. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wentzel Lab. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine [Video]. YouTube. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Various Authors. (2015, February 15). What is the influence of the pH on imine formation in a water solution? ResearchGate. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Chem-Station Int. Ed. Retrieved from [Link]

  • Various Authors. (2018, February 9). Problem in synthesis of imine? ResearchGate. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Reddit User. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst? r/chemhelp. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Guide to Ensuring Reproducibility in the Synthesis and Analysis of 2-(3-Fluorophenyl)propan-2-amine and Its Isomeric Analogs

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides a comprehensive framework for t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides a comprehensive framework for the synthesis, purification, and characterization of the research chemical 2-(3-fluorophenyl)propan-2-amine, with a focus on establishing a robust and reproducible experimental workflow. We will objectively compare this compound with its ortho- and para-isomers, as well as its non-fluorinated analog, providing supporting experimental protocols and data presentation formats to ensure the reliability of your findings.

The presence of a fluorine atom in a molecule can significantly alter its physicochemical and biological properties, making fluorinated compounds like 2-(3-fluorophenyl)propan-2-amine valuable for research in medicinal chemistry and neuropharmacology. However, the subtle differences between positional isomers (ortho, meta, para) can lead to vastly different outcomes, underscoring the critical need for precise synthesis and unambiguous characterization. This guide is designed to equip you with the knowledge and methodologies to confidently work with these compounds and ensure the validity of your results.

The Challenge of Reproducibility with Novel Compounds

Many novel or specialized chemical entities, including positional isomers of fluorinated compounds, are often supplied with limited analytical data. It is incumbent upon the researcher to independently verify the identity, purity, and stability of such materials. A failure to do so can lead to misleading experimental results, wasted resources, and a lack of reproducibility across different laboratories. This guide champions a self-validating system of protocols to mitigate these risks.

Comparative Framework: Understanding Isomeric and Substitution Effects

To provide a comprehensive understanding, this guide will focus on a comparative analysis of four compounds:

  • Target Compound: 2-(3-Fluorophenyl)propan-2-amine (meta-isomer)

  • Alternative 1: 2-(2-Fluorophenyl)propan-2-amine (ortho-isomer)

  • Alternative 2: 2-(4-Fluorophenyl)propan-2-amine (para-isomer)

  • Alternative 3: 2-Phenylpropan-2-amine (non-fluorinated analog)

By synthesizing and analyzing these four compounds in parallel, researchers can gain valuable insights into how the position of the fluorine substituent and its mere presence affect the chemical and physical properties of the molecule.

Experimental Section: A Validated Approach to Synthesis and Analysis

Part 1: Synthesis via Reductive Amination

A reliable and scalable method for the synthesis of 2-arylpropan-2-amines is the reductive amination of the corresponding ketone.[1][2][3][4] This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its reduction to the desired amine.

Proposed Synthetic Workflow:

Ketone Substituted Acetophenone Reaction Reductive Amination Ketone->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Purified 2-(Fluorophenyl)propan-2-amine Purification->Product

Caption: Workflow for the synthesis of 2-(Fluorophenyl)propan-2-amine via reductive amination.

Detailed Protocol: Synthesis of 2-(3-Fluorophenyl)propan-2-amine

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-fluoroacetophenone (1.38 g, 10 mmol), ammonium acetate (7.71 g, 100 mmol), and methanol (100 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) (0.94 g, 15 mmol) portion-wise over 15 minutes. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Quenching and Workup: Carefully add 50 mL of 2M hydrochloric acid to quench the reaction and destroy any remaining reducing agent. Stir for 30 minutes.

  • Extraction (Acid): Transfer the mixture to a separatory funnel and wash with diethyl ether (3 x 50 mL) to remove any unreacted ketone and other non-basic impurities. The aqueous layer contains the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 6M sodium hydroxide solution.

  • Extraction (Base): Extract the liberated amine with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amine by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with 1% triethylamine) to afford the pure 2-(3-fluorophenyl)propan-2-amine.

This protocol should be repeated for the ortho- and para-isomers, as well as for the non-fluorinated analog, starting from the corresponding acetophenone.

Part 2: Comprehensive Analytical Characterization

To ensure the identity and purity of the synthesized compounds, a multi-technique analytical approach is essential.

Analytical Workflow:

Sample Synthesized Amine NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Chromatography Chromatographic Purity (HPLC or GC) Sample->Chromatography Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment (>95%) Chromatography->Purity

Caption: Analytical workflow for the characterization and purity assessment of the synthesized amines.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Will confirm the presence of the propan-2-amine backbone and the aromatic protons. The splitting patterns of the aromatic protons will be distinct for each isomer.

  • ¹³C NMR: Will show the correct number of carbon signals and their chemical shifts, which are influenced by the position of the fluorine atom.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds.[5][6][7][8] It will show a single resonance for each of the fluoro-isomers at a characteristic chemical shift, confirming the presence and electronic environment of the fluorine atom.

2. Mass Spectrometry (MS)

  • GC-MS: This is an excellent technique for the analysis of volatile amines.[9][10][11][12] It will provide the molecular weight of the compound and a characteristic fragmentation pattern, further confirming the structure. It can also be used to assess purity by detecting any volatile impurities.

3. High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment: A validated HPLC method is the gold standard for determining the purity of non-volatile organic compounds.[13][14][15][16][17] For amines, a reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with an additive like trifluoroacetic acid or formic acid) and UV detection is typically used. The purity should be determined by the area percentage of the main peak. For drug development research, a purity of ≥95% is generally required.[9]

Comparative Data Analysis

The data obtained from the synthesis and characterization of the four compounds should be systematically compiled for a clear comparison.

Table 1: Comparison of Synthetic Yield and Purity

CompoundStarting MaterialIsolated Yield (%)Purity by HPLC (%)
2-(3-Fluorophenyl)propan-2-amine3'-Fluoroacetophenone[Experimental Value][Experimental Value]
2-(2-Fluorophenyl)propan-2-amine2'-Fluoroacetophenone[Experimental Value][Experimental Value]
2-(4-Fluorophenyl)propan-2-amine4'-Fluoroacetophenone[Experimental Value][Experimental Value]
2-Phenylpropan-2-amineAcetophenone[Experimental Value][Experimental Value]

Table 2: Comparison of Physicochemical and Spectroscopic Properties

Property2-(3-Fluorophenyl) propan-2-amine2-(2-Fluorophenyl) propan-2-amine2-(4-Fluorophenyl) propan-2-amine2-Phenylpropan-2-amine
Appearance [Observation][Observation][Observation][Observation]
Boiling Point (°C) [Experimental Value][Experimental Value][Experimental Value]~196.5[18]
¹H NMR (Aromatic δ) [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
¹⁹F NMR (δ) [Experimental Data][Experimental Data][Experimental Data]N/A
Molecular Ion (m/z) [Experimental Data][Experimental Data][Experimental Data]135.10

The positioning of the fluorine atom is expected to influence the boiling point and the chemical shifts in the NMR spectra due to differences in dipole moment and electronic effects.[19]

Discussion and Interpretation of Results

The comparison of the experimental data will allow for a nuanced understanding of the impact of fluorine substitution and its positional isomerism. For instance, differences in reaction yields might be observed due to the electronic effects of the fluorine atom influencing the reactivity of the ketone carbonyl group. The ortho-isomer may exhibit steric hindrance that could affect the reaction rate.

Furthermore, the analytical data will provide a clear basis for distinguishing between the isomers. The distinct patterns in the aromatic region of the ¹H NMR spectra and the unique chemical shifts in the ¹⁹F NMR spectra will serve as fingerprints for each compound.

By following the detailed protocols and analytical procedures outlined in this guide, researchers can ensure the reproducibility of their work with 2-(3-fluorophenyl)propan-2-amine and its analogs. This rigorous approach to synthesis and characterization is fundamental to generating high-quality, reliable data in the pursuit of scientific discovery.

References

  • CK-12 Foundation. How can a tertiary amine be synthesized?. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Schmalz, H.-G.; ROPAC, D. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules2020 , 25, 3433. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Google Patents. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines.
  • YouTube. synthesis of tertiary amines. [Link]

  • YouTube. 22.3 Synthesis of Amines | Organic Chemistry. [Link]

  • Asymmetric Synthesis. Reductive Amination, and How It Works. [Link]

  • Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. Synthesis of enantiopure 1‐(hetero)arylpropan‐2‐amines and.... [Link]

  • ACS Publications. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • National Institutes of Health. (Bio)isosteres of ortho- and meta-substituted benzenes. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. [Link]

  • Chemistry LibreTexts. The Leuckart Reaction. [Link]

  • ResearchGate. (PDF) (Bio)isosteres of ortho - and meta -substituted benzenes. [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • University of Washington. Fluorine NMR. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • National Institutes of Health. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • ResearchGate. (PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • Wikipedia. Dextroamphetamine. [Link]

  • National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • RSC Publishing. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Wiley Online Library. Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • ResearchGate. The Leuckart Reaction. [Link]

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • Semantic Scholar. [PDF] STUDIES ON THE LEUCKART REACTION. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 2-phenyl-propylamine. [Link]

  • Chemsrc. 2-Phenyl-2-propanamine | CAS#:585-32-0. [Link]

Sources

Validation

A Researcher's Guide to Characterizing Novel Psychoactive Substances: Confirming the Monoamine Transporter Binding Site of 2-(3-Fluorophenyl)propan-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding and functional activity of novel psychoactive substances (NPS) at monoamine transp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding and functional activity of novel psychoactive substances (NPS) at monoamine transporters. Using the target compound, 2-(3-Fluorophenyl)propan-2-amine, a structural analog of known psychoactive phenethylamines, we will explore the essential in vitro assays required to elucidate its pharmacological profile. Due to the current lack of published data for this specific compound, this guide will serve as a methodological roadmap, comparing its hypothetical profile to well-characterized monoamine transporter ligands.

The core of this investigation lies in determining the affinity and function of 2-(3-Fluorophenyl)propan-2-amine at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutic agents and drugs of abuse. Understanding the interaction of a novel compound with these transporters is a crucial first step in predicting its potential psychoactive effects and mechanism of action.

The Scientific Imperative: Why Characterize NPS at Monoamine Transporters?

The continuous emergence of NPS presents a significant challenge to public health and forensic sciences.[1][2] These compounds are often designed to mimic the effects of controlled substances while circumventing existing drug laws.[1] A thorough in vitro characterization is the foundational step in understanding the potential risks and pharmacological properties of these new chemical entities. By determining a compound's binding affinity (Ki), uptake inhibition potency (IC50), and capacity to induce neurotransmitter release (EC50), we can classify it as a reuptake inhibitor (like cocaine) or a releasing agent (like amphetamine), and assess its selectivity for DAT, NET, or SERT.[3][4]

Comparative Pharmacological Context

To meaningfully interpret the experimental data for a novel compound, it is essential to compare its activity with that of well-established reference compounds. This guide uses a panel of classic monoamine transporter ligands with distinct pharmacological profiles.

CompoundPrimary MechanismDAT Affinity (Ki, nM)NET Affinity (Ki, nM)SERT Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)
Cocaine Reuptake Inhibitor200-600200-800100-400DAT IC50: ~300, NET IC50: ~400, SERT IC50: ~300
d-Amphetamine Releasing Agent1000-3000200-700>10000DAT EC50: 24-52, NET EC50: ~10, SERT EC50: >2000[5]
3-Fluoroamphetamine (3-FA) Releasing AgentNDNDNDPotent DA/NE releaser, weak 5-HT releaser[5]
GBR-12909 Selective DAT Inhibitor1[6][7]>100[6]>100[6]High DAT selectivity
Nisoxetine Selective NET Inhibitor378 (rat)0.46 (rat)[8]158 (rat)[8]High NET selectivity
(S)-Fluoxetine Selective SERT Inhibitor41806601[9]High SERT selectivity

Note: Affinity (Ki) and potency (IC50/EC50) values can vary between studies and experimental conditions. The values presented are representative.

Experimental Workflow for Characterization

The characterization of 2-(3-Fluorophenyl)propan-2-amine involves a tiered approach, starting with binding affinity and progressing to functional assays to determine its mechanism of action.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis & Comparison a Prepare Membranes (HEK293 cells expressing DAT, NET, or SERT) b Radioligand Competition Binding Assay a->b c Determine Ki values for DAT, NET, SERT b->c i Calculate Selectivity Ratios (e.g., DAT/SERT) c->i d Prepare Synaptosomes or Transfected Cells e Neurotransmitter Uptake Inhibition Assay d->e f Neurotransmitter Release Assay d->f g Determine IC50 values (Inhibitor) e->g h Determine EC50 values (Releaser) f->h g->i h->i j Compare to Reference Compounds i->j k Classify Compound (Inhibitor vs. Releaser) j->k

Figure 1. Experimental workflow for characterizing a novel compound at monoamine transporters.

Detailed Experimental Protocols

Part 1: Radioligand Competition Binding Assays

Objective: To determine the binding affinity (Ki) of 2-(3-Fluorophenyl)propan-2-amine for DAT, NET, and SERT.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[10]

    • Centrifuge the homogenate to pellet the cell membranes.[10]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (2-(3-Fluorophenyl)propan-2-amine) or a reference compound.

    • Radioligands:

      • DAT: [³H]WIN 35,428 (CFT) or [³H]GBR 12935

      • NET: [³H]Nisoxetine[11]

      • SERT: [³H]Citalopram or [³H]Paroxetine

    • Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known selective inhibitor, e.g., 10 µM GBR 12909 for DAT).

  • Incubation and Filtration:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[12]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate "specific binding" by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Part 2: Neurotransmitter Uptake Inhibition Assay

Objective: To determine the potency (IC50) of 2-(3-Fluorophenyl)propan-2-amine to inhibit the uptake of dopamine, norepinephrine, and serotonin.

Principle: This functional assay measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Step-by-Step Methodology:

  • Preparation of Synaptosomes or Transfected Cells:

    • Synaptosomes: Isolate nerve terminals from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET and SERT).[13] This provides a more physiologically relevant model.

    • Transfected Cells: Use HEK293 cells stably expressing the transporters, as in the binding assay.

  • Assay Setup:

    • In a 96-well plate, pre-incubate the synaptosomes or cells with varying concentrations of 2-(3-Fluorophenyl)propan-2-amine or a reference inhibitor.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter.

    • Radiolabeled Neurotransmitters:

      • [³H]Dopamine

      • [³H]Norepinephrine

      • [³H]Serotonin (5-HT)

  • Incubation and Termination:

    • Incubate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[14]

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the filters using a scintillation counter.

    • Plot the percentage of uptake inhibition versus the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Uptake Reaction cluster_3 Termination & Measurement prep Synaptosomes or Transfected Cells plate Add Cells/Synaptosomes prep->plate drug Add Test Compound (Varying Concentrations) plate->drug preincubate Pre-incubate drug->preincubate add_radio Add [3H]Neurotransmitter preincubate->add_radio incubate Incubate at 37°C add_radio->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 count->analyze

Figure 2. Workflow for a neurotransmitter uptake inhibition assay.

Interpreting the Data and Drawing Conclusions

The combination of binding affinity and functional data will allow for a comprehensive characterization of 2-(3-Fluorophenyl)propan-2-amine.

  • High affinity (low Ki) and potent uptake inhibition (low IC50) would suggest the compound is a transporter inhibitor. The relative values for DAT, NET, and SERT will determine its selectivity.

  • Weak uptake inhibition but potent induction of neurotransmitter release (low EC50 in a release assay) would indicate that the compound is a substrate-type releaser, similar to amphetamine.

  • A lack of significant activity at any of the transporters would suggest that its psychoactive effects, if any, are mediated by other molecular targets.

By comparing the in vitro profile of 2-(3-Fluorophenyl)propan-2-amine to that of known compounds like 3-fluoroamphetamine, cocaine, and d-amphetamine, researchers can make informed predictions about its likely stimulant, entactogenic, or other psychoactive properties. This systematic approach is essential for advancing our understanding of novel psychoactive substances and their impact on human health.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Naseroder, S., Ritter, I., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697.
  • Andreasen, J. T., Andersen, J., Christensen, J. K., Olsen, G. M., Lkær, S., & Andersen, P. H. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 249.
  • Rothman, R. B., & Baumann, M. H. (2009). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 331(1), 298–307.
  • Wikipedia. (2023, December 1). 3-Fluoroamphetamine. Retrieved from [Link]

  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Huwyler, J. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
  • Simmler, L. D., Liechti, M. E., & Vollenweider, F. X. (2014). Monoamine transporter and receptor interaction profiles in vitro predict reported human doses of novel psychoactive stimulants and psychedelics. Psychopharmacology, 231(1), 149–158.
  • Wikipedia. (2024, January 26). Fluoxetine. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504.
  • Reith, M. E., Blough, B. E., Hong, W. C., Davidson, C., Lyon, R. A., & Rothman, R. B. (2015). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Journal of neurochemistry, 135(6), 1083–1098.
  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305–1322.

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